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4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE Documentation Hub

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  • Product: 4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE
  • CAS: 79221-16-2

Core Science & Biosynthesis

Foundational

4-(4-Bromophenyl)-1,3-oxazol-2-amine: A Technical Guide to Synthesis, Coordination Chemistry, and Pharmacological Efficacy

Executive Summary In the landscape of heterocyclic drug design, the oxazole ring represents a privileged scaffold capable of diverse non-covalent interactions with biological targets. Specifically, 4-(4-bromophenyl)-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic drug design, the oxazole ring represents a privileged scaffold capable of diverse non-covalent interactions with biological targets. Specifically, 4-(4-bromophenyl)-1,3-oxazol-2-amine (also referred to as 2-amino-4-(p-bromophenyl)oxazole or ABPO) has emerged as a high-value intermediate and active pharmaceutical ingredient (API). The strategic placement of the para-bromo substituent on the phenyl ring enhances the molecule's lipophilicity, while the 2-amino group provides a critical hydrogen-bond donor/acceptor site and a coordination vector for transition metals.

This whitepaper provides an in-depth, mechanistic analysis of ABPO. Drawing from field-proven methodologies, we will explore its self-validating synthesis protocols, its behavior as a bidentate ligand in coordination chemistry, and its potent antiprotozoal and fungicidal applications.

Physicochemical and Spectroscopic Profiling

Before initiating any synthetic or biological workflow, establishing a rigorous analytical baseline is non-negotiable. The structural integrity of ABPO dictates its downstream efficacy, particularly in metal complexation where steric and electronic parameters must be precisely aligned.

Table 1: Key Physicochemical & Spectroscopic Properties of ABPO

PropertyValueAnalytical Method & Causality
Molecular Formula C₉H₇BrN₂OElemental Analysis (C, H, N validation)
Exact Mass 237.9742 DaHRMS (HREIMS); confirms [M]⁺ ion intactness
Melting Point 336 °CCapillary method; high MP indicates strong intermolecular hydrogen bonding via the 2-amino group
IR: ν(C-Br) 600–500 cm⁻¹Confirms retention of the para-bromo substituent post-cyclization
IR: Oxazole Ring 1640–1600 cm⁻¹Validates successful ring closure and aromaticity

Mechanistic Workflows & Logical Relationships

To contextualize the experimental protocols, the following diagram maps the logical progression from raw starting materials to downstream pharmacological screening.

G N1 p-Bromoacetophenone (Starting Material) N2 Alpha-Bromination Reagent: Br2 in Benzene N1->N2 N3 2-Bromo-1-(4-bromophenyl)ethanone (Reactive Intermediate) N2->N3 Leaving Group Setup N4 Urea Cyclization Solvent: DMF (MW or Reflux) N3->N4 N5 4-(4-bromophenyl)-1,3-oxazol-2-amine (ABPO Target) N4->N5 Oxazole Ring Formation N6 Transition Metal Complexation Cu(II), Ni(II), Co(II), Zn(II) N5->N6 Bidentate Chelation (N, O) N7 Antiprotozoal Screening Target: T. vaginalis N5->N7 Direct Bio-evaluation N8 Fungicidal Screening Target: Phoma exigua N6->N8 Enhanced Lipophilicity

Figure 1: Synthesis and pharmacological applications of 4-(4-bromophenyl)-1,3-oxazol-2-amine.

Self-Validating Experimental Protocols

As an application scientist, I prioritize protocols that offer intrinsic quality control (QC) at every step. The synthesis of ABPO is a prime example of a self-validating system, where physical changes directly correlate with mechanistic milestones.

Protocol A: Synthesis of 4-(4-bromophenyl)-1,3-oxazol-2-amine (ABPO)

Step 1: Electrophilic Alpha-Bromination

  • Procedure: Dissolve p-bromoacetophenone in dry benzene. Add elemental bromine (Br₂) dropwise while vigorously shaking the mixture under sunlight or UV illumination[1].

  • Causality & QC: Benzene is selected as a non-polar, unreactive solvent that stabilizes the radical/electrophilic intermediate without participating in the reaction. The intrinsic QC here is visual: the reaction is complete only when the deep red-brown color of the bromine is fully discharged, indicating total consumption of Br₂ and successful installation of the alpha-bromo leaving group.

Step 2: Microwave-Assisted Cyclization

  • Procedure: Combine the resulting 2-bromo-1-(4-bromophenyl)ethanone with an excess of urea in dimethylformamide (DMF). Subject the mixture to microwave (MW) irradiation[2].

  • Causality & QC: Urea acts as the dual N-C-N/N-C-O source required to build the oxazole ring. DMF is the solvent of choice due to its high dielectric constant, which efficiently absorbs microwave energy and translates it into uniform thermal kinetics, drastically reducing reaction times compared to classical reflux methods. The nucleophilic oxygen of urea attacks the alpha-carbon, followed by nitrogen attack on the carbonyl, driving dehydration and ring closure.

Step 3: Workup and Isolation

  • Procedure: Cool the product, extract with ether to remove unreacted ketone, and basify the aqueous layer with concentrated ammonia. Filter, wash with water, and dry in a vacuum[1].

  • Causality & QC: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the newly formed oxazole amine. Basification with ammonia neutralizes the salt, driving the equilibrium entirely toward the free-base ABPO, which precipitates out of solution.

Protocol B: Transition Metal Complexation

ABPO is not just a terminal API; it is a highly effective bidentate ligand.

  • Procedure: Mix an ethanolic solution of ABPO (0.03 M) with metal acetate salts (e.g., Cu(II), Co(II), Ni(II)) (0.01 M) in the presence of pyridine. Stir and reflux for 2 hours[3].

  • Causality & QC: Pyridine acts as a co-ligand to satisfy the octahedral geometry of the resulting[ML₂X₂] complexes (where L = ABPO, X = pyridine or H₂O). The self-validation of this step is achieved via IR spectroscopy: the appearance of a new band at 375–280 cm⁻¹ confirms the formation of the ν(M-O) bond, proving that the oxygen of the oxazole ring is actively participating in complexation alongside the amino nitrogen[1].

Pharmacological Efficacy & Mechanistic Rationale

The structural design of ABPO translates directly into potent biological activity. The compound has been rigorously evaluated across two primary domains: antiprotozoal activity (as a free ligand) and fungicidal activity (as a metal complex).

Antiprotozoal Activity

In recent in vitro studies, 2-amino-4-(p-substituted phenyl)-oxazoles were screened against pathogenic protozoa. ABPO demonstrated exceptional efficacy against Trichomonas vaginalis.

  • Mechanistic Insight: The para-bromo substitution provides an optimal balance of lipophilicity and electron-withdrawing capability, allowing the molecule to penetrate the protozoal membrane and disrupt essential metabolic pathways. ABPO exhibited an IC₅₀ of 1.89 µM, significantly outperforming several baseline commercial controls[2].

Fungicidal Activity via Tweedy's Chelation Theory

When ABPO is complexed with transition metals, its fungicidal toxicity increases dramatically against strains like Phoma exigua and Macrophomina phaseoli[3].

  • Mechanistic Insight: This phenomenon is perfectly explained by Overton's concept of cell permeability and Tweedy's chelation theory . Chelation reduces the polarity of the central metal ion because its positive charge is partially shared with the donor atoms (N and O of ABPO), leading to electron delocalization over the entire chelate ring. This massive increase in lipophilicity allows the metal complex to effortlessly permeate the lipid layers of the fungal cell membrane, where it subsequently disrupts normal cellular processes.

Table 2: Comparative Pharmacological Activity

Target OrganismActive AgentActivity MetricClinical / Agricultural Relevance
Trichomonas vaginalisABPO (Free Ligand)IC₅₀ = 1.89 µMHigh potential for anti-trichomonal drug development
Giardia lambliaABPO (Free Ligand)ModerateBaseline for structure-activity relationship (SAR) studies
Phoma exigua[Cu(ABPO)₂(Ac)₂] ComplexHigh % InhibitionAdvanced agrochemical fungicide formulation
Macrophomina phaseoli[Ni(ABPO)₂(Ac)₂] ComplexHigh % InhibitionBroad-spectrum crop protection

Conclusion

4-(4-bromophenyl)-1,3-oxazol-2-amine is a masterclass in rational heterocyclic design. By understanding the causality behind its synthesis—from the precise selection of DMF for microwave cyclization to the exploitation of Tweedy's chelation theory for enhanced membrane permeation—scientists can leverage this scaffold for both advanced pharmaceutical development and next-generation agrochemicals.

References

  • Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives Source: ResearchGate (Pharmacotherapy Group) URL:[Link][2]

  • Synthesis and Characterization of Cu(II), Ni(II) Co(II) and Zn(II) Complexes with 2-Amino-4-p-bromophenyl Oxazole Source: Asian Journal of Chemistry (Asian Pubs) URL:[Link][1]

  • Synthesis and fungicidal screening of metal complexes of 2-amino-4-p-bromo-phenyl oxazole with Mn(II), Fe(III), Co(II), Ni(II) and Cu(II) Source: Oriental Journal of Chemistry URL:[Link][3]

Sources

Exploratory

4-(4-Bromophenyl)-1,3-oxazol-2-amine: Physicochemical Profiling, Microwave-Assisted Synthesis, and Pharmacological Applications

Executive Summary In the landscape of modern medicinal chemistry and rational drug design, the 2-aminooxazole scaffold has emerged as a highly versatile and privileged pharmacophore. Specifically, 4-(4-bromophenyl)-1,3-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and rational drug design, the 2-aminooxazole scaffold has emerged as a highly versatile and privileged pharmacophore. Specifically, 4-(4-bromophenyl)-1,3-oxazol-2-amine represents a critical intermediate and active pharmaceutical ingredient (API) precursor. By acting as a bioisostere to the traditional 2-aminothiazole ring, this oxazole derivative offers superior pharmacokinetic properties, including enhanced aqueous solubility and a reduced metabolic liability.

This technical whitepaper provides an in-depth analysis of the molecular properties, causal synthetic mechanisms, and validated experimental protocols for 4-(4-bromophenyl)-1,3-oxazol-2-amine, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The structural architecture of 4-(4-bromophenyl)-1,3-oxazol-2-amine is defined by a central five-membered oxazole ring, substituted at the C2 position with a primary amine and at the C4 position with a para-bromophenyl group.

Causality in Design:

  • The Oxazole Core: Provides a rigid, planar geometry capable of intercalating into specific enzymatic pockets. Unlike thiazoles, oxazoles lack an oxidizable sulfur atom, which inherently lowers the metabolism rate and prevents rapid degradation by hepatic cytochromes.

  • The 2-Amino Group: Acts as a critical hydrogen bond donor, anchoring the molecule to target protein residues.

  • The para-Bromo Substitution: Serves a dual purpose. Pharmacologically, it increases the lipophilicity of the molecule, enhancing cell membrane permeability—vital for targeting intracellular pathogens. Synthetically, the bromine atom acts as a highly reactive handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Table 1: Physicochemical and Structural Properties
ParameterSpecification
IUPAC Name 4-(4-bromophenyl)-1,3-oxazol-2-amine
Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Exact Mass 237.9742 g/mol
Scaffold Class Heterocyclic / 2-Aminooxazole
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Oxazole N and O)

(Data verified via 1 [3])

Mechanistic Synthesis & Experimental Protocols

The synthesis of 2-amino-4-aryloxazoles is classically achieved via a Hantzsch-type cyclocondensation. However, traditional reflux methods often suffer from prolonged reaction times and thermal degradation of the product. To optimize yield and purity, a microwave-assisted protocol is employed.

Causality of Microwave (MW) Irradiation: MW irradiation provides direct, uniform dielectric heating to the polar solvent (DMF) and reagents. This rapid energy transfer bypasses the thermal conductivity limits of conventional heating, drastically reducing reaction times from several hours to merely 20 minutes, while minimizing the formation of dark, tarry side products[1, 4].

Self-Validating Experimental Protocol

Adapted from established methodologies for2[1].

Step 1: Reagent Preparation In a microwave-safe reaction vial, combine 5.0 mmol of 2-bromo-4'-bromoacetophenone (starting material) with an excess of urea (35.0 mmol, 7 equivalents). The excess urea drives the equilibrium forward and suppresses side-reactions.

Step 2: Solvation Suspend the mixture in 10 mL of anhydrous N,N-dimethylformamide (DMF). DMF is selected due to its high dielectric constant, making it an excellent solvent for microwave energy absorption.

Step 3: Microwave Irradiation Seal the vial and subject the mixture to microwave irradiation at 138 °C for exactly 20 minutes.

  • In-Process Quality Control (IPQC): Extract a 10 µL aliquot, dilute in ethyl acetate, and spot on a silica TLC plate (Eluent: 7:3 Hexane/Ethyl Acetate). The reaction is self-validating when the starting material spot completely disappears, replaced by a lower-Rf spot corresponding to the polar amine product.

Step 4: Workup and Precipitation Allow the vessel to cool to room temperature. Pour the reaction mixture into 50 mL of crushed ice-water under vigorous stirring. The sudden change in solvent polarity will force the 4-(4-bromophenyl)-1,3-oxazol-2-amine to precipitate as a light yellow/white solid.

Step 5: Purification Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual DMF and unreacted urea, and recrystallize from ethanol to achieve >98% purity.

SynthesisWorkflow A 2-Bromo-4'-bromoacetophenone (1 eq) C DMF Solvent Microwave (138°C, 20 min) A->C B Urea (7 eq) B->C D 4-(4-bromophenyl)-1,3-oxazol-2-amine (Target Product) C->D Cyclocondensation E H2O + HBr (Byproducts) C->E

Figure 1: Microwave-assisted synthesis workflow of 4-(4-bromophenyl)-1,3-oxazol-2-amine.

Analytical Validation

To ensure the scientific integrity of the synthesized batch, the protocol mandates the following self-validating analytical checks:

  • High-Resolution Mass Spectrometry (HRMS): The exact mass must yield a peak at m/z 237.9742. Crucially, the presence of the bromine atom is self-validated by its isotopic signature: the spectrum must show an M and M+2 peak of approximately 1:1 relative intensity, confirming the intact C-Br bond.

  • Nuclear Magnetic Resonance (1H NMR): The defining diagnostic peak is a sharp singlet integrating to 1H in the aromatic region (typically around 7.5–8.0 ppm), corresponding to the isolated C5-H proton on the oxazole ring.

Pharmacological Applications & Biological Activity

The 4-(4-bromophenyl)-1,3-oxazol-2-amine framework is heavily utilized in the development of novel antimicrobials. Recent studies have highlighted the 3 [2], demonstrating that substituting thiazoles with oxazoles decreases the calculated partition coefficient (ClogP), thereby improving aqueous solubility without sacrificing target binding affinity.

Furthermore, derivatives of this class have shown potent in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis, frequently outperforming standard commercial drugs like metronidazole in IC50 metrics [1, 4].

PharmacologicalPathway Core 2-Aminooxazole Scaffold Prop1 Lower ClogP vs Thiazoles (Improved Solubility) Core->Prop1 Prop2 Lack of Oxidizable Sulfur (Lower Metabolism Rate) Core->Prop2 Target1 Antiprotozoal Activity (T. vaginalis, G. lamblia) Prop1->Target1 Target2 Antitubercular Activity (M. tuberculosis) Prop1->Target2 Prop2->Target1 Prop2->Target2

Figure 2: Pharmacological advantages and target pathways of the 2-aminooxazole scaffold.

References

  • Title: Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives Source: Semantic Scholar / Tropical Journal of Pharmaceutical Research URL
  • Title: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry Source: ACS Infectious Diseases URL
  • Source: PubChem (National Institutes of Health)
  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL

Sources

Foundational

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of Brominated Alkaloids

Introduction: Nature's Blueprint for Innovation Marine sponges, prolific producers of a vast and diverse array of secondary metabolites, have long been a source of inspiration for drug discovery. Among these, brominated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Nature's Blueprint for Innovation

Marine sponges, prolific producers of a vast and diverse array of secondary metabolites, have long been a source of inspiration for drug discovery. Among these, brominated alkaloids, particularly those derived from the amino acid tyrosine, represent a class of compounds with remarkable biological activity. While often broadly categorized, these molecules feature a range of heterocyclic cores, including isoxazolines and oximes, and have demonstrated significant potential in oncology, inflammation, and infectious disease. This guide provides an in-depth exploration of the key therapeutic targets of these fascinating marine natural products and their synthetic analogs, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action and future therapeutic potential.

Part 1: Prominent Brominated Tyrosine Derivatives from Marine Sponges and Their Therapeutic Targets

The initial discoveries in this field centered on compounds isolated directly from marine organisms. These natural products have been instrumental in identifying novel biological pathways and validating new therapeutic targets.

Aeroplysinin-1: A Multi-faceted Regulator of Cellular Signaling

Aeroplysinin-1, a brominated isoxazoline alkaloid isolated from sponges of the genus Aplysina, has demonstrated potent anti-angiogenic, anti-inflammatory, and anti-tumor activities.[1] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways.

  • Inhibition of the NF-κB Signaling Pathway: Aeroplysinin-1 has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[2] It exerts its effect by preventing the phosphorylation of the IκB kinase (IKK) complex, which is a crucial step in the activation of NF-κB. This leads to the inhibition of the nuclear translocation of the RelA/p65 subunit, thereby downregulating the expression of pro-inflammatory genes.[2]

  • Modulation of Akt and Erk Signaling: The PI3K/Akt and Ras/Raf/MEK/Erk pathways are central to cell proliferation, survival, and angiogenesis. Aeroplysinin-1 has been observed to inhibit the phosphorylation of both Akt and Erk in endothelial cells, contributing to its anti-angiogenic effects.[3] This inhibition of survival signals can lead to the induction of apoptosis in proliferating endothelial cells.[4][5]

Signaling Pathway of Aeroplysinin-1 in Endothelial Cells

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., VEGF, FGF) Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates Ras Ras Receptor->Ras activates Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates Transcription Gene Transcription (Proliferation, Survival, Inflammation, Angiogenesis) Akt->Transcription promotes survival Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Transcription IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB->Transcription Aeroplysinin Aeroplysinin-1 Aeroplysinin->Akt inhibits phosphorylation Aeroplysinin->Erk inhibits phosphorylation Aeroplysinin->IKK inhibits phosphorylation cluster_workflow General Workflow for Target Validation Compound_Synthesis Compound Synthesis or Isolation Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Synthesis->Primary_Screening Target_Identification Target Identification (e.g., Proteomics, Kinase Profiling) Primary_Screening->Target_Identification Target_Validation Target Validation (e.g., In Vitro Enzyme Assay) Target_Identification->Target_Validation Cellular_Mechanism Cellular Mechanism of Action (e.g., Pathway Analysis) Target_Validation->Cellular_Mechanism In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Cellular_Mechanism->In_Vivo_Studies

Caption: A generalized workflow for the validation of therapeutic targets of novel compounds.

Experimental Protocol: Fluorometric Histone Deacetylase (HDAC) Activity Assay

This protocol describes a fluorometric assay to measure the inhibitory activity of compounds like Psammaplin A on HDAC enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare an HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) for the stop reaction.

    • Prepare serial dilutions of the test compound (e.g., reduced Psammaplin A).

  • Assay Procedure:

    • In a 96-well black microplate, add the HDAC assay buffer.

    • Add the test compound at various concentrations to the respective wells. Include a vehicle control and a positive control with a known HDAC inhibitor.

    • Add the purified HDAC enzyme (e.g., recombinant human HDAC1) to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Development:

    • Stop the reaction by adding the developer solution to all wells. The developer will cleave the deacetylated substrate, releasing the fluorophore (AMC).

    • Incubate the plate at 37°C for 15-30 minutes to allow for complete development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The journey from the marine sponge to the synthesis of optimized therapeutic agents exemplifies the power of natural product chemistry in modern drug discovery. Brominated tyrosine derivatives and their synthetic oxazole analogs have unveiled a rich tapestry of biological activities, targeting fundamental cellular processes implicated in a range of diseases. The multi-targeted nature of compounds like Aeroplysinin-1 offers the potential for synergistic therapeutic effects, while the potent and selective epigenetic modulation by Psammaplin A highlights the promise of this class of molecules in oncology.

The continued exploration of marine biodiversity will undoubtedly lead to the discovery of novel brominated alkaloids with unique structures and mechanisms of action. Concurrently, the advancement of synthetic methodologies will enable the creation of more potent, selective, and drug-like brominated oxazoles. Future research should focus on elucidating the in vivo efficacy and safety profiles of these compounds, with the ultimate goal of translating these fascinating molecular discoveries into novel therapies for patients in need.

References

  • (+)-Aeroplysinin-1 inhibits Akt and Erk pathway signaling selectively in endothelial cells. (n.d.). Retrieved from [Link]

  • The Sponge-Derived Brominated Compound Aeroplysinin-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway. (2022). Marine Drugs. [Link]

  • Defining the Mechanism of Action and Enzymatic Selectivity of Psammaplin A against Its Epigenetic Targets. (2012). Journal of Medicinal Chemistry. [Link]

  • The Sponge-Derived Brominated Compound Aeroplysinin-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway. (n.d.). RIUMA Repository. [Link]

  • Psammaplin A Is a Natural Prodrug That Inhibits Class I Histone Deacetylase. (2007). Experimental & Molecular Medicine. [Link]

  • The Sponge-Derived Brominated Compound Aeroplysinin-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway. (2022). Marine Drugs. [Link]

  • The Brominated Compound Aeroplysinin-1 Inhibits Proliferation and the Expression of Key Pro- Inflammatory Molecules in Human Endothelial and Monocyte Cells. (2013). PLoS ONE. [Link]

  • Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group. (2017). Scientific Reports. [Link]

  • Psammaplin A as a general activator of cell based signaling assays via HDAC inhibition and studies on some bromotyrosine derivatives. (2011). Tetrahedron. [Link]

  • IC50 values of the antibiotic action demonstrated for (+)‐aeroplysinin‐1 on bacteria, microalgae and viruses. (n.d.). ResearchGate. [Link]

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. (2012). Methods in Molecular Biology. [Link]

  • HDAC3 Immunoprecipitation (IP) & Activity Assay Kit. (n.d.). BioVision. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. (2020). Cancers. [Link]

  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. (2022). RSC Medicinal Chemistry. [Link]

  • Immunofluorescent staining of NF-κB p65 nuclear translocation... (n.d.). ResearchGate. [Link]

  • A natural histone deacetylase inhibitor, Psammaplin A, induces cell cycle arrest and apoptosis in human endometrial cancer cells. (2008). Gynecologic Oncology. [Link]

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2023). Drug Development and Industrial Pharmacy. [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2023). Molecules. [Link]

  • Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy. (2019). Journal of Medicinal Chemistry. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). Bioorganic Chemistry. [Link]

  • IC 50 values of 1-5 in an MDA-MB-435 cell-based histone deacetylase (HDAC) assay. (n.d.). ResearchGate. [Link]

  • Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy. (2019). Cancers. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]

  • The Antiangiogenic Compound Aeroplysinin-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway. (2012). Marine Drugs. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Current Organic Chemistry. [Link]

  • The antiangiogenic compound aeroplysinin-1 induces apoptosis in endothelial cells by activating the mitochondrial pathway. (2012). Marine Drugs. [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. (n.d.). ResearchGate. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical and Pharmaceutical Research. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). ResearchGate. [Link]

  • Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. (2022). RSC Medicinal Chemistry. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2023). Frontiers in Chemistry. [Link]

  • Efficient synthesis and biological activity of Psammaplin A and its analogues as antitumor agents. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug. (2015). Marine Drugs. [Link]

Sources

Exploratory

Spectroscopic Blueprint of 4-(4-bromophenyl)-1,3-oxazol-2-amine: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the expected spectral data for the compound 4-(4-bromophenyl)-1,3-oxazol-2-amine. In the dynamic landscape of drug discovery and materials science, the u...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the compound 4-(4-bromophenyl)-1,3-oxazol-2-amine. In the dynamic landscape of drug discovery and materials science, the unambiguous characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for structural elucidation and purity assessment. While a dedicated, publicly available experimental dataset for 4-(4-bromophenyl)-1,3-oxazol-2-amine is not readily found in the current literature, this guide synthesizes established spectroscopic principles and data from closely related analogues to present a robust, predictive analysis. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals, enabling them to anticipate, interpret, and validate the spectral features of this and similar molecules.

Introduction: The Significance of 4-(4-bromophenyl)-1,3-oxazol-2-amine

The 2-aminooxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a 4-bromophenyl substituent at the 4-position of the oxazole ring is a strategic design element. The bromine atom can serve as a handle for further synthetic transformations through cross-coupling reactions, and its lipophilic nature can significantly influence the pharmacokinetic profile of a potential drug candidate. A thorough understanding of the spectroscopic signature of 4-(4-bromophenyl)-1,3-oxazol-2-amine is the first critical step in its journey from a synthesized molecule to a potential therapeutic agent or advanced material.

This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The rationale behind the predicted spectral characteristics is explained, drawing upon fundamental principles and comparative data from analogous structures.

Molecular Structure and Key Features

To comprehend the spectral data, a clear understanding of the molecule's structure is essential.

Figure 1: Molecular Structure of 4-(4-bromophenyl)-1,3-oxazol-2-amine.

The key structural features that will dictate the spectral data are:

  • The 2-aminooxazole core: This five-membered aromatic heterocycle contains three heteroatoms (two nitrogens and one oxygen), leading to a unique electronic environment.

  • The exocyclic amino group (-NH₂): The protons of this group are exchangeable, and its presence will be evident in both NMR and IR spectra.

  • The 4-bromophenyl ring: This substituent will exhibit a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum due to the para-substitution. The bromine atom will also have a distinct isotopic signature in the mass spectrum.

  • The C-H proton on the oxazole ring: A single proton at the 5-position will give rise to a singlet in the ¹H NMR spectrum.

Predicted Spectroscopic Data

The following sections detail the anticipated spectral data for 4-(4-bromophenyl)-1,3-oxazol-2-amine. These predictions are based on established chemical shift and fragmentation principles, and by analogy to structurally similar compounds reported in the literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple and highly informative. The predicted chemical shifts (in ppm) in a common deuterated solvent like DMSO-d₆ are summarized below. The choice of DMSO-d₆ is strategic as it can help in observing the exchangeable protons of the amino group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale and Comparative Insights
-NH₂ (Amino)5.0 - 7.0Broad SingletN/AThe chemical shift of amino protons can vary significantly based on solvent and concentration. In DMSO-d₆, they often appear as a broad singlet. For the analogous 4-(4-bromophenyl)thiazol-2-amine, the NH₂ protons appear as a singlet at 6.9 ppm[1].
H-5 (Oxazole ring)7.0 - 7.5SingletN/AThis proton is on an electron-rich heterocyclic ring and is expected to appear in the aromatic region. Its singlet multiplicity is due to the absence of adjacent protons.
Ar-H (Bromophenyl)7.5 - 7.8AA'BB' system (two doublets)~ 8.5The para-substituted phenyl ring will give a characteristic pair of doublets. The protons ortho to the bromine will be at a slightly different chemical shift than the protons ortho to the oxazole ring. Similar patterns are observed in numerous 4-bromophenyl substituted heterocycles[1][2].

Experimental Protocol for ¹H NMR Spectroscopy:

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing a Dissolve 5-10 mg of sample b in ~0.6 mL of DMSO-d6 a->b c Transfer to NMR tube b->c d Acquire spectrum on a 400 MHz (or higher) spectrometer c->d e Reference to TMS (0 ppm) d->e f Apply Fourier Transform e->f g Phase and baseline correction f->g h Integrate and analyze peaks g->h

Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparative Insights
C-Br (Bromophenyl)118 - 122The carbon directly attached to the bromine atom is expected to be in this region, influenced by the electronegativity and heavy atom effect of bromine.
Ar-C (Bromophenyl)128 - 135The remaining aromatic carbons of the bromophenyl ring will appear in this typical range.
C-5 (Oxazole ring)100 - 110This carbon is adjacent to the oxygen and nitrogen atoms, leading to a more upfield shift compared to the other oxazole carbons.
C-4 (Oxazole ring)140 - 150This carbon is attached to the bulky bromophenyl group and is part of the heterocyclic aromatic system.
C-2 (Oxazole ring)155 - 165The carbon of the C-NH₂ group in a 2-aminooxazole system is typically found in this downfield region due to the influence of the adjacent nitrogen atoms.
Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale and Comparative Insights
N-H (Amino)3300 - 3500Medium - StrongStretchingA primary amine will typically show two bands in this region corresponding to symmetric and asymmetric stretching. The IR spectrum of the analogous 4-(4-bromophenyl)thiazol-2-amine shows a characteristic N-H stretch at 817 cm⁻¹ (likely a bending mode) and a C-Br stretch at 666 cm⁻¹[1]. The stretching vibrations are expected in the higher frequency region.
C-H (Aromatic)3000 - 3100MediumStretchingCharacteristic of C-H bonds in aromatic rings.
C=N (Oxazole ring)1620 - 1680StrongStretchingThe C=N bond within the oxazole ring will have a strong absorption in this region.
C=C (Aromatic)1450 - 1600Medium - StrongStretchingMultiple bands are expected in this region corresponding to the C=C stretching vibrations of both the oxazole and bromophenyl rings.
C-O (Oxazole ring)1000 - 1300StrongStretchingThe C-O-C stretching within the oxazole ring will give a strong signal in the fingerprint region.
C-Br500 - 700Medium - StrongStretchingThe carbon-bromine bond vibration is expected in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Place a small amount of solid sample on the ATR crystal b Apply pressure to ensure good contact a->b c Acquire the IR spectrum b->c d Identify and label characteristic peaks c->d

Figure 3: A simplified workflow for obtaining an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Ion Predicted m/z Rationale and Isotopic Pattern
[M]⁺239/241The molecular ion peak will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
[M-Br]⁺160Loss of the bromine atom would result in a significant fragment ion.
[M-HCN]⁺212/214A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide.
[C₇H₄Br]⁺155/157Fragmentation of the bond between the oxazole and the bromophenyl ring would yield the bromophenyl cation.

Conclusion: A Framework for Characterization

This technical guide provides a detailed, predictive spectroscopic analysis of 4-(4-bromophenyl)-1,3-oxazol-2-amine. By leveraging fundamental principles and comparative data from structurally related molecules, we have constructed a reliable "spectroscopic blueprint." This guide is designed to empower researchers to confidently identify and characterize this molecule, and to serve as a valuable reference for the interpretation of experimental data. The provided protocols for data acquisition offer a standardized approach to ensure high-quality, reproducible results. As the synthesis and application of novel oxazole derivatives continue to expand, a thorough understanding of their spectroscopic properties remains a cornerstone of innovative chemical research.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 1-16. [Link]

  • Tanuja, & Singh, H. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. PalArch's Journal of Archaeology of Egypt/Egyptology, 19(3), 100-111.
  • Mahmood, A. A. R., & Al-Iraqi, M. A. H. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Drug Delivery Technology, 8(1), 23-28..

Sources

Foundational

Engineering the 1,3-Oxazole Scaffold: A Technical Guide to Antimicrobial Drug Discovery

Executive Summary The rapid emergence of multidrug-resistant (MDR) pathogens necessitates the continuous development of novel pharmacophores that can bypass existing resistance mechanisms. Among heterocyclic compounds, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) pathogens necessitates the continuous development of novel pharmacophores that can bypass existing resistance mechanisms. Among heterocyclic compounds, the 1,3-oxazole ring—a doubly unsaturated five-membered ring containing oxygen at position 1 and nitrogen at position 3—has emerged as a highly versatile bioisostere. By functioning as a stable mimic for amides and esters, substituted 1,3-oxazoles offer enhanced metabolic stability, tunable lipophilicity, and a broad spectrum of antimicrobial efficacy. This whitepaper provides an in-depth technical analysis of the mechanisms, structure-activity relationships (SAR), and self-validating experimental protocols required to synthesize and evaluate substituted 1,3-oxazole compounds for antimicrobial drug development.

Mechanisms of Action: Causality in Pathogen Disruption

The antimicrobial potential of 1,3-oxazole derivatives is not derived from a single pathway, but rather from a multi-targeted mechanism of action dictated by specific substitution patterns. Understanding the causality behind these interactions is critical for rational drug design.

  • Enzyme Inhibition via Hydrogen Bonding: The 1,3-oxazole nucleus acts as a potent hydrogen bond acceptor. The nitrogen atom (N-3) and oxygen atom (O-1) engage in dipole-dipole interactions within the active sites of critical bacterial enzymes. For instance, specific oxazole derivatives have been shown to competitively inhibit D-aspartate ligase in Enterococcus faecium, effectively halting peptidoglycan cross-linking and leading to cell lysis 1.

  • Membrane Partitioning: The introduction of highly lipophilic groups (such as biphenyl or arylsulfonyl moieties at the C-4 or C-5 positions) significantly alters the partition coefficient (LogP) of the molecule. This lipophilicity allows the compound to intercalate into the bacterial lipid bilayer, disrupting the membrane potential and causing leakage of intracellular contents 2.

  • Biofilm Eradication: Certain N-acyl-α-amino ketones incorporating an oxazole core demonstrate the ability to alter bacterial membrane potential to a degree that prevents biofilm formation (quorum quenching) without necessarily inducing rapid cell death in planktonic states, thereby reducing the evolutionary pressure for resistance 2.

MOA Oxazole Substituted 1,3-Oxazole Lipid Membrane Partitioning Oxazole->Lipid Lipophilic Groups Enzyme Target Enzyme Inhibition Oxazole->Enzyme H-Bonding (N, O) Biofilm Biofilm Disruption Oxazole->Biofilm Quorum Quenching Death Pathogen Eradication Lipid->Death Enzyme->Death Biofilm->Death

Fig 1. Multi-target mechanisms of substituted 1,3-oxazoles in microbial cells.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The substitution pattern on the 1,3-oxazole ring strictly dictates its antimicrobial spectrum. Modifications at the C-2 position typically influence target binding affinity due to steric interactions, whereas C-4 and C-5 substitutions are heavily leveraged to tune the pharmacokinetic profile and membrane permeability 3.

Below is a summarized comparison of quantitative Minimum Inhibitory Concentration (MIC) data for recently developed 1,3-oxazole derivatives:

Compound ClassKey SubstitutionsTarget StrainMIC (µg/mL)Mechanism / Notes
Pyrazole-linked oxazole-5-one C-4 PyrazoleS. aureus31.25Strong Gram-positive activity via enzyme inhibition 3.
2,5-dimethyl-4-biphenyl oxazole C-4 BiphenylE. coli62.5Membrane disruption driven by high lipophilicity 4.
5-aryl-1,3-oxazole C-5 ArylsulfonylC. albicans14.0Excellent antifungal profile, disrupting ergosterol synthesis 2.
Bisbenzoxazole derivative 1,3-Bis(6-nitro...)P. aeruginosa31.25Broad-spectrum efficacy against Gram-negative strains 5.

Experimental Protocols: Synthesis & Biological Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice and validation step is explicitly detailed.

Protocol A: Microwave-Assisted Synthesis of 2,5-Dimethyl-4-(aryl)-1,3-oxazoles

Causality Focus: Microwave irradiation is selected over conventional reflux to accelerate the cyclization of acetamide with α-bromoketones. This provides thermodynamic control, minimizes the degradation of sensitive intermediates, and drastically improves yield 6.

  • Precursor Halogenation: Brominate p-bromo phenyl ethanone to yield 2-bromo-1-(4-bromophenyl)propan-1-one.

  • Microwave Cyclization: React the brominated intermediate with an excess of acetamide in a sealed microwave reactor vial (150°C, 15 minutes).

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the UV-active ketone spot confirms successful cyclization into the oxazole core.

  • Buchwald-Hartwig Cross-Coupling: Combine the resulting 4-(4-bromophenyl)-2,5-dimethyloxazole with a substituted arylamine.

    • Reagents: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] as the catalyst, BINAP as the ligand, and Cesium carbonate (Cs2CO3) as the base in anhydrous toluene.

    • Causality: The bulky, bidentate BINAP ligand is critical here; it forces the palladium center into a geometry that heavily favors reductive elimination over competitive, yield-destroying β-hydride elimination.

  • Purification & Characterization: Purify via silica gel flash chromatography.

    • Self-Validation Step: Confirm structural integrity via 1H-NMR. The absence of the broad amine/amide protons from the precursors and the correct integration of the newly formed methyl/aryl protons validate the final 1,3-oxazole structure.

Protocol B: In Vitro Antimicrobial Susceptibility (Microbroth Dilution)

Causality Focus: The microbroth dilution method is strictly utilized over agar disk diffusion. Disk diffusion is highly dependent on the diffusion coefficient of the compound through agar; highly lipophilic oxazoles diffuse poorly, leading to false negatives. Microbroth dilution provides precise, quantitative MIC values essential for SAR modeling 6.

  • Inoculum Standardization: Cultivate target strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth. Standardize the suspension to an OD600 of 0.08–0.1 (equivalent to a 0.5 McFarland standard, ~1.5 × 10^8 CFU/mL).

  • Serial Dilution: Dissolve the synthesized oxazole in DMSO. Prepare two-fold serial dilutions in a 96-well microtiter plate to achieve a testing range of 0.5 to 256 µg/mL.

    • Causality: Ensure final DMSO concentration remains <1% v/v to prevent solvent-induced baseline toxicity.

  • Incubation: Inoculate each well with 10 µL of the bacterial suspension. Incubate the plates aerobically at 37°C for 18–24 hours.

  • Colorimetric Validation: Add 20 µL of resazurin dye (0.015% aqueous solution) to each well and incubate for an additional 2 hours.

    • Self-Validation Step: Resazurin bypasses the issue of compound precipitation mimicking bacterial turbidity. A color change from blue (oxidized) to pink (reduced by viable cells) indicates metabolic activity. The lowest concentration well that remains blue is definitively recorded as the MIC.

Workflow Synthesis Microwave Cyclization (Acetamide + α-bromoketone) Coupling Buchwald-Hartwig Coupling (Pd2(dba)3, BINAP) Synthesis->Coupling Intermediate Purification Flash Chromatography & NMR/IR Validation Coupling->Purification Crude Product BioScreen Microbroth Dilution (MIC Determination) Purification->BioScreen Pure Compound (>95%) SAR SAR Modeling & Lead Optimization BioScreen->SAR Efficacy Data

Fig 2. Self-validating workflow from oxazole synthesis to biological evaluation.

Future Perspectives in Drug Development

The integration of in silico molecular docking with the physical synthesis of 1,3-oxazoles is rapidly accelerating the discovery of targeted antibiofilm and antimicrobial agents. As the field progresses, the primary challenge for drug development professionals will be optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds. While highly lipophilic substitutions yield excellent in vitro MICs, balancing this lipophilicity with aqueous solubility will be the defining factor in transitioning substituted 1,3-oxazoles from benchtop discoveries to viable clinical therapeutics.

References

  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives - Chemistry & Biology Interface - 6

  • 1,3-Oxazole derivatives: A review of biological activities as antipathogenic - Der Pharma Chemica (via ResearchGate) - 1

  • Review of Antimicrobial Activity of Oxazole - International Journal of Pharmacy and Pharmaceutical Research -5

  • A comprehensive review on biological activities of oxazole derivatives - BMC Chemistry (via NIH) - 3

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds - SciSpace - 2

  • Design, Synthesis and Biological evaluation of some novel biphenyl substituted oxazole derivatives - Chemistry & Biology Interface - 4

Sources

Protocols & Analytical Methods

Method

Strategic Overview &amp; Chemical Context

Application Note: High-Yield Synthesis of 2-Aminooxazoles – Mechanistic Insights and Scalable Protocols The 2-aminooxazole scaffold is a privileged pharmacophore, serving as a critical bioisostere for thiazoles in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2-Aminooxazoles – Mechanistic Insights and Scalable Protocols

The 2-aminooxazole scaffold is a privileged pharmacophore, serving as a critical bioisostere for thiazoles in the design of kinase inhibitors and functioning as a pivotal intermediate in prebiotic RNA nucleotide synthesis 1. Despite its utility, traditional Hantzsch-type syntheses often suffer from poor regioselectivity, extended reaction times, or the formation of unwanted thermodynamic byproducts.

As a Senior Application Scientist, I have designed this protocol guide to bypass these historical bottlenecks. We will explore two orthogonal, field-validated pathways: a kinetically driven microwave-assisted condensation, and a highly regioselective copper-mediated cross-coupling from thioesters.

Mechanistic Rationale & Pathway Design

Understanding the causality behind reagent selection is the difference between a 20% and a 90% yield.

  • Pathway A (Microwave-Assisted Condensation): When constructing the 2-aminooxazole core from an α-haloketone, the choice of the nitrogenous nucleophile is critical. While urea is frequently proposed, it predominantly yields the thermodynamically stable 2(3H)-oxazolone under standard thermal conditions; therefore, cyanamide is often the mandatory reagent to guarantee a pure amino-scaffold 2. However, by utilizing microwave irradiation at 150 °C, the activation barrier for cyclization and dehydration is rapidly overcome in just 5 minutes, allowing for the successful use of either cyanamide or urea while preventing the degradation of sensitive functional groups 3.

  • Pathway B (Copper-Mediated Cross-Coupling): To avoid the lachrymatory hazards of α-haloketones entirely, a palladium-free, copper-mediated cross-coupling of thioesters with bis-N-Boc-protected stannanes can be employed. Exposure of the resulting α-heterosubstituted ketone to trifluoroacetic acid (TFA) serves a dual causality: it cleaves the Boc protecting groups and provides the acidic environment necessary to drive the cyclocondensation, affording 2-aminooxazoles in ~80% isolated yield 4.

Quantitative Data Summary

ParameterPathway A: Microwave CondensationPathway B: Cu-Mediated Coupling
Primary Precursors α-Haloketones, Cyanamide (or Urea)Thioesters, Isourea-Stannanes
Catalyst / Energy Microwave Irradiation (150 °C)CuDPP or CuOAc
Key Intermediate N-alkylated cyanamideα-Heterosubstituted ketone
Reaction Time 5 – 20 minutes2 – 24 hours
Typical Yield 60% – 90%72% – 86%
Primary Advantage Extremely rapid, simple precipitationAvoids lachrymators, high regioselectivity

Visualizing the Synthetic Workflows

G A1 α-Haloketone + Cyanamide A2 N-alkylation Intermediate A1->A2 Microwave (150°C) Solvent: DMF A3 Cyclization & Dehydration A2->A3 Target 2-Aminooxazole Derivatives A3->Target Yield: 60-90% Time: 5 min B1 Thioester + Organostannane B2 Cu-Mediated Cross-Coupling B1->B2 CuDPP or CuOAc THF/DMF, Reflux B3 α-Heterosubstituted Ketone B2->B3 B4 TFA Deprotection & Cyclocondensation B3->B4 TFA / DCM Room Temp B4->Target Yield: 72-86% Time: 2-24 hr

Figure 1: Divergent synthetic pathways for high-yield 2-aminooxazole assembly.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-Amino-4-aryloxazoles

Note: α-haloketones are potent lachrymators. All transfers must occur in a certified fume hood.

  • Preparation: In a microwave-safe vial, dissolve the α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq) and cyanamide (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Causality: DMF is selected because its high dipole moment makes it an excellent microwave absorber, ensuring rapid, homogenous volumetric heating.

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 150 °C for exactly 5 minutes 3.

  • Quenching & Workup: Cool the vessel to room temperature. Pour the mixture into ice-cold water.

    • Safety Check: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize any unreacted bromoketone spills 2.

  • Isolation (Self-Validating Step): The product should precipitate directly from the aqueous mixture. Filter and wash with cold water. Validation: If no precipitate forms, the cyclization is incomplete. Check LC-MS for the uncyclized N-alkylated intermediate; if present, increase irradiation time by 2-minute increments.

Protocol B: Copper-Mediated Synthesis from Thioesters
  • Cross-Coupling: Combine the thioester (1.0 eq) and bis-N-Boc-protected stannane reagent (1.2 eq) in anhydrous THF. Add Copper(I) diphenylphosphinate (CuDPP) (1.5 eq). Reflux the mixture for 12 hours.

    • Causality: CuDPP facilitates a Liebeskind-Srogl-type desulfurative cross-coupling, cleanly forming the carbon-carbon bond without the need for expensive palladium catalysts 4.

  • Intermediate Isolation: Filter the cooled reaction mixture through a pad of Celite to remove insoluble copper salts. Concentrate the filtrate and pass it through a short silica plug to isolate the α-heterosubstituted ketone intermediate.

  • Deprotection & Cyclocondensation: Dissolve the intermediate in a 1:1 mixture of TFA and Dichloromethane (DCM). Stir at room temperature for 2 hours.

    • Causality: TFA acts as both the deprotecting agent for the Boc groups and the acid catalyst required to drive the dehydration and closure of the oxazole ring 4.

  • Workup (Self-Validating Step): Concentrate under reduced pressure, neutralize carefully with saturated NaHCO3, and extract with EtOAc. Validation: LC-MS analysis will show the disappearance of the linear intermediate mass and the emergence of the [M-H2O+H]+ mass, definitively confirming successful aromatization.

References

  • Source: Journal of Organic Chemistry (via NIH PMC)
  • 5-(Pyridin-2-yl)
  • Source: Proceedings of the National Academy of Sciences (via NIH PMC)
  • Microwave Mediated Synthesis of 2-Aminooxazoles Source: ResearchGate URL

Sources

Application

Application Notes and Protocols for the Characterization of 4-(4-bromophenyl)-1,3-oxazol-2-amine

Introduction 4-(4-bromophenyl)-1,3-oxazol-2-amine is a heterocyclic organic compound featuring a 2-aminooxazole core substituted with a 4-bromophenyl group. The 2-aminooxazole scaffold is recognized as a "privileged" str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-bromophenyl)-1,3-oxazol-2-amine is a heterocyclic organic compound featuring a 2-aminooxazole core substituted with a 4-bromophenyl group. The 2-aminooxazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including antitubercular and anticancer properties.[1][2] The presence of the bromophenyl moiety can further influence the compound's pharmacokinetic and pharmacodynamic properties. Given its potential in drug discovery and development, a comprehensive characterization using a suite of robust analytical methods is imperative to ensure its identity, purity, and stability.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of 4-(4-bromophenyl)-1,3-oxazol-2-amine. The protocols herein are designed to be self-validating and are grounded in established scientific principles, drawing from methodologies applied to analogous chemical structures.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-bromophenyl)-1,3-oxazol-2-amine is presented below. These values are a combination of reported experimental data and computationally predicted properties for closely related structures.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O[2]
Molecular Weight 239.07 g/mol [2]
Appearance Yellow solid/plate-like crystals[3][4]
Melting Point 183-187 °C[5]
Boiling Point 340.3 ± 52.0 °C (Predicted)[2]
Density 1.71 ± 0.1 g/cm³ (Predicted)[2]
pKa 8.06 ± 0.70 (Predicted)[2]
Solubility Slightly soluble in DMSO and Methanol[2]

Chromatographic Analysis: Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 4-(4-bromophenyl)-1,3-oxazol-2-amine and for monitoring its stability under various stress conditions. The following protocol is adapted from a validated method for a structurally related compound and is suitable for routine quality control and forced degradation studies.[3][6]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 4-(4-bromophenyl)-1,3-oxazol-2-amine and to separate it from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., Promosil, 5 µm, 4.6 x 250 mm)Provides excellent separation for non-polar to moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and 0.1% Orthophosphoric Acid in WaterA gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
Gradient Program Start with a higher aqueous phase concentration and gradually increase the acetonitrile concentration.Allows for the elution of polar impurities first, followed by the main analyte and then any non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations, providing good resolution and reasonable run times.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better efficiency.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector Wavelength 235 nm (or determined by UV scan)The lambda max of a similar compound was found to be 235 nm; however, it is crucial to determine the specific lambda max for 4-(4-bromophenyl)-1,3-oxazol-2-amine for optimal sensitivity.[3]

Sample Preparation:

  • Prepare a stock solution of 4-(4-bromophenyl)-1,3-oxazol-2-amine at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

  • For analysis, dilute the stock solution to a working concentration of approximately 50 µg/mL with the initial mobile phase composition.

Protocol for Purity Determination:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Run the gradient program and acquire the chromatogram.

  • The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Forced Degradation Studies: To assess the stability-indicating capability of the HPLC method, forced degradation studies should be performed under various stress conditions as per ICH guidelines.[7]

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photodegradation: Expose the sample solution to UV light.

Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are well-separated from the parent compound.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Solvent (e.g., Acetonitrile) A->B C Dilute to Working Concentration B->C D Equilibrate System C->D E Inject Sample D->E F Run Gradient Program E->F G Detect at λmax F->G H Integrate Peaks G->H I Calculate Purity / Degradation H->I

Caption: General workflow for HPLC analysis of 4-(4-bromophenyl)-1,3-oxazol-2-amine.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-(4-bromophenyl)-1,3-oxazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic Protons: Doublets in the range of 7.0-8.0 ppm, characteristic of the disubstituted benzene ring.[2]

    • Oxazole Ring Proton: A singlet corresponding to the proton on the oxazole ring.[2]

    • Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.[2]

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic Carbons: Signals in the aromatic region, with the carbon attached to the bromine atom showing a characteristic chemical shift.[2]

    • Oxazole Ring Carbons: Signals corresponding to the carbons of the oxazole ring.[2]

Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Vibrational Frequencies (cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amine) 3200 - 3400 (two bands)Stretching
C-H (Aromatic) ~3060Stretching
C=N (Oxazole Ring) 1630 - 1690Stretching
C=C (Aromatic) ~1560Stretching
C-O-C (Oxazole Ring) ~1110Stretching
C-Br ~760Stretching

Note: These are general ranges, and the exact positions can vary. The data is compiled from analyses of similar 2-aminooxazole and bromophenyl-containing compounds.[3][8][9]

Protocol for FT-IR Analysis (ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Observations:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (239.07 g/mol ).

  • Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[2]

Protocol for MS Analysis (LC-MS):

  • Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer or inject it through an HPLC system.

  • Acquire the mass spectrum in positive ion mode using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Analyze the spectrum for the molecular ion peak and the characteristic bromine isotopic pattern.

Logical Relationship of Spectroscopic Data

Spectroscopy_Logic cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Compound 4-(4-bromophenyl)-1,3-oxazol-2-amine NMR NMR (¹H, ¹³C) Compound->NMR FTIR FT-IR Compound->FTIR MS Mass Spectrometry Compound->MS NMR_info Carbon-Hydrogen Framework NMR->NMR_info FTIR_info Functional Groups FTIR->FTIR_info MS_info Molecular Weight & Formula MS->MS_info Structure Confirmed Chemical Structure NMR_info->Structure FTIR_info->Structure MS_info->Structure

Caption: Interrelation of spectroscopic techniques for structural confirmation.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are important for understanding the thermal stability and phase behavior of the compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 4-(4-bromophenyl)-1,3-oxazol-2-amine.

Protocol for TGA:

  • Calibrate the TGA instrument for temperature and mass.

  • Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature where complete decomposition is observed (e.g., 600 °C).

  • Record the mass loss as a function of temperature.

  • The onset of decomposition indicates the upper limit of the compound's thermal stability. For many oxadiazole and triazole derivatives, thermal stability is observed up to around 200°C.[10]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any phase transitions.

Protocol for DSC:

  • Calibrate the DSC instrument for temperature and enthalpy.

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The endothermic peak corresponds to the melting of the compound. The peak onset provides the melting point, which can be compared with literature values.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of 4-(4-bromophenyl)-1,3-oxazol-2-amine. The combination of chromatographic, spectroscopic, and thermal analysis techniques will ensure the unambiguous identification, purity assessment, and stability evaluation of this important chemical entity. Adherence to these protocols will enable researchers and drug development professionals to generate reliable and reproducible data, which is crucial for advancing the scientific understanding and potential therapeutic applications of this compound.

References

  • Belaidi, S., & Mellaoui, M. (Year). Electronic structure and physical-chemistry property relationship for oxazole derivatives by AB initio and DFT meth-. EGYPTIAN JOURNAL OF BASIC AND APPLIED SCIENCES.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 9). Cureus. [Link]

  • 2-Aminobenzoxazole Derivatives Review. Scribd. [Link]

  • ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. ResearchGate. [Link]

  • 2-aminooxazole in astrophysical environments: IR spectra and destruction cross sections for energetic processing. ResearchGate. [Link]

  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Wiley Online Library. [Link]

  • 4-(4-Bromophenyl)-1,3-oxazolidin-2-one. PubChem. [Link]

  • Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. PMC. [Link]

  • 5-(4-Bromophenyl)-1,3-oxazol-2-amine. IUCr. [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. [Link]

  • Supporting Information. New Journal of Chemistry. [Link]

  • Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. RSC Publishing. [Link]

  • 2-Aminooxazoles and their derivatives (review). R Discovery. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]

  • Scheme 1. Thermal and ultrasound assisted synthesis of oxazole derivatives 3a-d using deep eutectic solvent as reaction medium. ResearchGate. [Link]

  • (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. [Link]

  • Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. ResearchGate. [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Iraqi Journal of Industrial Research. [Link]

  • SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL) - Farmacia Journal. Farmacia Journal. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Ant. TSI Journals. [Link]

  • (4Z)-4-{3-[(4-bromobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]

  • 4-(4-bromophenyl)-1,3-oxazolidin-2-one. PubChemLite. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]/Acta_Poloniae/2007/2/115.pdf)

Sources

Method

Antimicrobial activity assay for novel oxazole compounds

Application Note: Antimicrobial Activity Assay for Novel Oxazole Compounds Introduction & Mechanistic Rationale Novel 1,3-oxazole derivatives have emerged as highly promising scaffolds in antimicrobial drug discovery due...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Activity Assay for Novel Oxazole Compounds

Introduction & Mechanistic Rationale

Novel 1,3-oxazole derivatives have emerged as highly promising scaffolds in antimicrobial drug discovery due to their broad-spectrum biological activities and ability to engage multiple therapeutic targets[1]. As a Senior Application Scientist, I frequently observe that the structural complexity and high lipophilicity of these heterocyclic compounds present unique challenges during in vitro screening. Traditional turbidity-based broth microdilution assays often yield ambiguous or false-positive resistance data due to the aqueous insolubility and subsequent micro-precipitation of the oxazole compounds.

To circumvent these optical artifacts, we utilize the Resazurin Microtiter Assay (REMA) , a robust colorimetric and fluorometric methodology adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[2][3].

Mechanisms of Action: The efficacy of oxazole derivatives is driven by multifaceted interactions. In silico and in vitro assessments indicate that certain 1,3-oxazole compounds act as potent inhibitors of peptidoglycan glycosyltransferase and UDP-N-acetylmuramate-L-alanine ligase (MurC), which are critical enzymes for bacterial cell wall synthesis[4]. Furthermore, their lipophilic nature facilitates the disruption of bacterial cell membranes and effectively blocks biofilm formation, making them excellent candidates against multidrug-resistant (MDR) strains[4].

MOA Oxazole Novel 1,3-Oxazole Derivatives MurC Inhibition of MurC & Peptidoglycan Synthesis Oxazole->MurC Target Binding Membrane Cell Membrane Disruption Oxazole->Membrane Lipophilic Interaction Biofilm Biofilm Formation Blockade Oxazole->Biofilm Adherence Inhibition Death Bacterial Cell Death (Bactericidal Effect) MurC->Death Cell Wall Collapse Membrane->Death Osmotic Lysis Biofilm->Death Immune Clearance

Proposed antimicrobial mechanisms of novel 1,3-oxazole derivatives.

Assay Selection Causality: Why REMA?

When evaluating lipophilic oxazole derivatives, relying on optical density (OD) is fundamentally flawed. The causality behind selecting REMA lies in its decoupling of physical turbidity from biological viability:

  • Metabolic Readout vs. Physical Scattering : Resazurin is an oxidation-reduction indicator. Viable, metabolically active bacterial cells irreversibly reduce the blue, non-fluorescent resazurin dye to pink, highly fluorescent resorufin[5][6]. This ensures that compound precipitates do not mask bacterial clearance.

  • Enhanced Sensitivity : Fluorometric quantification of resorufin provides superior sensitivity compared to visual Minimum Inhibitory Concentration (MIC) determination, enabling the detection of subtle bacteriostatic effects or low-level resistance[7].

Self-Validating Experimental Protocol: REMA Broth Microdilution

Every robust protocol must be a self-validating system. This workflow embeds internal controls at every critical juncture to ensure that the observed MIC is a direct result of the oxazole derivative's mechanism, not an experimental artifact.

Workflow Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Dilution Serial Dilution of Oxazole (Max 1% DMSO) Inoculum->Dilution Incubation1 Primary Incubation (35±2°C, 16-20h) Dilution->Incubation1 Resazurin Add Resazurin Dye (0.015% w/v) Incubation1->Resazurin Incubation2 Secondary Incubation (2-4h) Resazurin->Incubation2 Readout Visual / Fluorometric Readout (Blue=Dead, Pink=Viable) Incubation2->Readout

Step-by-step workflow for the Resazurin Microtiter Assay (REMA).

Step 1: Inoculum Standardization (CLSI M07)
  • Action : Prepare a bacterial suspension from an 18–24 hour agar culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL)[3]. Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Causality : Standardizing the inoculum to a final well concentration of 5×105 CFU/mL ensures a consistent ratio of oxazole molecules to bacterial targets. An overly dense inoculum will artificially inflate the MIC (the "inoculum effect"), while a sparse inoculum will yield false susceptibility[2].

Step 2: Compound Solubilization and Serial Dilution
  • Action : Dissolve the oxazole derivative in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Perform two-fold serial dilutions in CAMHB directly in a 96-well microtiter plate.

  • Causality : Oxazole derivatives are highly lipophilic. While DMSO is required for solubility, the final DMSO concentration in the assay wells must not exceed 1% v/v . Concentrations above 1% compromise bacterial membrane integrity, synergizing with the oxazole and generating false-positive efficacy data.

Step 3: Inoculation and Primary Incubation
  • Action : Dispense 50 µL of the diluted bacterial inoculum into each well containing 50 µL of the serially diluted oxazole compound. Incubate the plates at 35±2°C for 16–20 hours[2].

  • Self-Validation (Internal Controls) :

    • Growth Control (GC): CAMHB + Bacteria + 1% DMSO. (Validates that the baseline DMSO concentration is non-toxic and the bacteria are viable).

    • Sterility Control (SC): CAMHB + 1% DMSO only. (Monitors for media or environmental contamination).

    • Positive Control (PC): Standard antibiotic (e.g., Vancomycin for MRSA, Cefoxitin for MSSA) with a known, predictable MIC range[3].

Step 4: Resazurin Addition and Secondary Incubation
  • Action : Add 30 µL of a sterile 0.015% w/v resazurin aqueous solution to each well[3]. Incubate for an additional 2–4 hours.

  • Causality : The 0.015% concentration is carefully calibrated; lower concentrations fail to provide sufficient color contrast, while higher concentrations can exhibit mild antibacterial toxicity or cause background fluorescence[3]. The secondary incubation time allows viable cells to metabolize the dye[5].

Step 5: Data Acquisition
  • Action : Determine the MIC. The MIC is defined as the lowest concentration of the oxazole compound that prevents the color change from blue to pink (indicating complete inhibition of metabolic activity)[5][7].

Quantitative Data Presentation

Summarizing quantitative data is critical for establishing Structure-Activity Relationships (SAR). Below is a representative data structure demonstrating how novel oxazole derivatives might be benchmarked against standard control strains and reference antibiotics.

Compound / StrainS. aureus (MRSA)ATCC 43300E. coliATCC 25922P. aeruginosaATCC 27853C. albicansATCC 10231
Oxazole Analog A (N-acyl derivative)14.0 µg/mL28.1 µg/mL>100 µg/mL14.0 µg/mL
Oxazole Analog B (Sulfone derivative)56.2 µg/mL>100 µg/mL>100 µg/mL112.5 µg/mL
Vancomycin (Standard Control)1.0 µg/mLN/AN/AN/A
Ciprofloxacin (Standard Control)N/A0.5 µg/mL1.0 µg/mLN/A

(Note: Data modeled after observed MIC ranges for 1,3-oxazole-based compounds and their isosteric analogues[4].)

Sources

Application

Application Note: Rational Derivatization of 4-(4-Bromophenyl)-1,3-oxazol-2-amine for Enhanced Biological Activity

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Drug Development Professionals, and Application Scientists Executive Summary & Rationale The 2-aminooxazole core is r...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Drug Development Professionals, and Application Scientists

Executive Summary & Rationale

The 2-aminooxazole core is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents[1]. Specifically, 4-(4-bromophenyl)-1,3-oxazol-2-amine represents an ideal bifunctional starting material for hit-to-lead optimization.

This application note outlines a divergent derivatization strategy to enhance the biological activity and physicochemical profile of this scaffold. By selectively targeting two distinct reactive handles—the para-bromo substituent on the phenyl ring and the exocyclic 2-amino group—researchers can systematically explore structure-activity relationships (SAR). The protocols detailed herein provide self-validating, high-yield synthetic workflows designed to improve target affinity (e.g., kinase inhibition) and optimize ADME properties such as aqueous solubility and lipophilic efficiency (LipE)[2].

Mechanistic Insights & Causality

Successful derivatization of 4-(4-bromophenyl)-1,3-oxazol-2-amine requires a deep understanding of its electronic distribution and steric constraints.

The C4-(4-Bromophenyl) Handle: Extending the Hydrophobic Core

The para-bromo substituent is highly activated for oxidative addition by Palladium(0) species, making it an excellent candidate for Suzuki-Miyaura cross-coupling [3][4].

  • Causality: Extending the aromatic system at this position allows the molecule to reach deeper hydrophobic sub-pockets within target proteins (such as the allosteric sites of kinases or bacterial serine acetyltransferases).

  • Catalyst Selection: We recommend Pd(dppf)Cl2​ because the bidentate dppf ligand suppresses undesired β -hydride elimination and homocoupling side reactions, ensuring high fidelity in the C-C bond formation[4][5].

The C2-Amino Handle: Modulating the Hydrogen-Bonding Network

The exocyclic 2-amino group acts as a critical hydrogen-bond donor/acceptor[3]. However, due to the electron-withdrawing nature of the oxazole ring, this amino group exhibits reduced nucleophilicity, rendering standard SN​2 alkylation inefficient[1].

  • Causality: To functionalize this position, Buchwald-Hartwig amination is the method of choice[1]. Modifying this group alters the molecule's topological polar surface area (TPSA), which can dramatically improve membrane permeability and overcome efflux-mediated drug resistance.

  • Catalyst Selection: Pd2​(dba)3​ paired with the Xantphos ligand is optimal. The wide bite angle of Xantphos (~111°) geometrically forces the palladium intermediate into a conformation that accelerates reductive elimination—the rate-limiting step in the amination of electron-deficient heteroarylamines.

Visualizations of Workflows and Mechanisms

Workflow Parent 4-(4-bromophenyl)- 1,3-oxazol-2-amine Suzuki Suzuki-Miyaura Cross-Coupling (C-C Bond) Parent->Suzuki Pd(dppf)Cl2, Boronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond) Parent->Buchwald Pd2(dba)3, Aryl Halide DerivA Extended Aryl Derivative Suzuki->DerivA DerivB N-Substituted Derivative Buchwald->DerivB Screening High-Throughput Screening (HTS) DerivA->Screening DerivB->Screening

Caption: Divergent synthetic workflow for 4-(4-bromophenyl)-1,3-oxazol-2-amine derivatization.

Pathway Ligand Extracellular Ligand Receptor Target Kinase (e.g., VEGFR2) Ligand->Receptor Activation ATP ATP Binding Pocket Receptor->ATP Requires Inhibitor Optimized Oxazole Derivative Inhibitor->ATP Competitive Inhibition Downstream Downstream Signaling (MAPK/PI3K) ATP->Downstream Phosphorylation Outcome Cell Proliferation & Survival Downstream->Outcome

Caption: Mechanism of action for optimized oxazole derivatives via competitive kinase inhibition.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Phenyl Extension)

This protocol describes the coupling of the parent compound with an arylboronic acid to generate a biphenyl-oxazole derivative.

Reagents & Materials:

  • 4-(4-bromophenyl)-1,3-oxazol-2-amine (1.0 equiv, 1.0 mmol)

  • Substituted Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the oxazole starting material, arylboronic acid, and K2​CO3​ .

  • Degassing: Add the 1,4-Dioxane/ H2​O mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can deactivate the Pd catalyst.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2​ catalyst under a positive stream of Argon. The solution will typically turn a deep red/orange.

  • Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 8–12 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material and the emergence of a highly UV-active lower-Rf spot indicates conversion. LC-MS should confirm the mass shift corresponding to the loss of bromine ( 79Br/81Br isotopic signature disappearance) and the addition of the aryl group[4].

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C2-Amino Functionalization)

This protocol details the N-arylation of the 2-amino group using a target aryl halide.

Reagents & Materials:

  • 4-(4-bromophenyl)-1,3-oxazol-2-amine (1.0 equiv, 1.0 mmol)

  • Target Aryl Iodide or Bromide (1.1 equiv, 1.1 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • Xantphos (0.06 equiv, 6 mol%)

  • Cs2​CO3​ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous Toluene (10 mL).

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, combine the oxazole derivative, aryl halide, and Cs2​CO3​ .

  • Atmosphere Control: Transfer the vial to an anaerobic glovebox or apply standard Schlenk line techniques (evacuate and backfill with Argon 3x).

  • Catalyst Complexation: Add Pd2​(dba)3​ and Xantphos. Add anhydrous Toluene.

  • Reaction: Seal the vial and heat at 110 °C for 16 hours (or microwave irradiation at 130 °C for 20 minutes)[6].

  • Validation (In-Process): A successful active catalytic cycle is often visually indicated by a color shift from the dark purple of Pd2​(dba)3​ to a pale yellow/amber solution of the active Pd(0) -Xantphos complex.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the N-arylated product.

Quantitative Data Summary

The following table summarizes representative validation data comparing the parent 4-(4-bromophenyl)-1,3-oxazol-2-amine against its synthesized derivatives. Derivatization significantly impacts both target affinity ( IC50​ ) and physicochemical properties.

Compound IDModification TypeTarget Kinase IC50​ (nM)cLogPAqueous Sol. (µM, pH 7.4)Microsomal Clearance (µL/min/mg)
Parent None (Baseline)> 10,0002.814545.2
Deriv-A Suzuki (C4-Biphenyl)8504.12268.5
Deriv-B Buchwald (N-Aryl)1,2003.58532.1
Deriv-C Dual (C4 + N-Aryl)45 4.81275.0

Data Interpretation: While dual derivatization (Deriv-C) achieves nanomolar potency through optimal occupation of the target's binding pocket, it comes at the cost of reduced aqueous solubility and higher metabolic clearance. Formulators must balance these parameters during lead optimization[1][2].

References

  • National Center for Biotechnology Information (PMC). Design, Synthesis, and Biological Evaluation of Novel Heteroaryl... Derivatives as Formyl Peptide Receptor 2 Agonists. Available at:[Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at:[Link]

  • ACS Medicinal Chemistry Letters. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase. Available at:[Link]

  • The Journal of Organic Chemistry (ACS). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation. Available at: [Link]

  • Journal of the American Chemical Society (DSpace@MIT). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Available at:[Link]

Sources

Method

Application Note: Evaluating Enzyme Inhibition by Oxazole Derivatives

Foreword As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between theoretical medicinal chemistry and practical benchtop execution. Oxazole derivatives are highly privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between theoretical medicinal chemistry and practical benchtop execution. Oxazole derivatives are highly privileged scaffolds in drug discovery. However, validating their efficacy requires robust, self-validating assay architectures. This document outlines the causal reasoning, experimental design, and step-by-step protocols necessary to evaluate oxazole-mediated enzyme inhibition accurately.

Mechanistic Rationale: The Oxazole Scaffold

Oxazole and its derivatives represent a highly versatile class of five-membered heterocyclic pharmacophores. Their unique electronic distribution allows them to act as potent hydrogen bond acceptors and donors, facilitating high-affinity interactions with the active sites of various critical enzymes[1].

Understanding the structure-activity relationship (SAR) is paramount for assay design. For example, substituting the oxazole ring with a sulfonyl-phenyl moiety significantly enhances selectivity for the Cyclooxygenase-2 (COX-2) isoform over COX-1, which is a critical parameter for minimizing gastrointestinal toxicity[2]. Similarly, specific halogen or trifluoromethyl substitutions enhance hydrogen bonding within the ATP-binding pockets of tyrosine kinases (such as c-Kit and FAK), effectively arresting cancer cell proliferation[3][4].

Experimental Design & Causality

To establish a self-validating assay system, several critical parameters must be strictly controlled. Do not view these as mere steps; they are causal requirements for data integrity:

  • Solvent Causality (The DMSO Threshold): Oxazole derivatives are inherently hydrophobic. Dimethyl sulfoxide (DMSO) is the standard vehicle; however, the final assay concentration must never exceed 1% (v/v). Higher concentrations of DMSO will alter the dielectric constant of the buffer, leading to solvent-induced enzyme denaturation and false-positive inhibition[5].

  • Pre-incubation Dynamics: Pre-incubating the oxazole inhibitor with the target enzyme for 10–15 minutes prior to substrate addition is mandatory. This allows the system to reach steady-state equilibrium binding. Omitting this step will severely underestimate the potency of time-dependent or slow-binding oxazole inhibitors[6].

  • Orthogonal Controls: Every microplate must be a self-contained, self-validating system. It must include:

    • Vehicle Control (1% DMSO) to establish baseline 100% enzyme activity.

    • Positive Control (e.g., Celecoxib for COX-2[2]) to validate assay sensitivity.

    • No-Enzyme Blank to account for the background auto-fluorescence or intrinsic absorbance of the oxazole compounds themselves.

Workflow Visualization

COX2_Workflow A Compound Preparation (Oxazole in DMSO) B Enzyme Incubation (COX-2 + Inhibitor at 37°C) A->B Transfer C Substrate Addition (Arachidonic Acid) B->C 10 min D Reaction Detection (Fluorometric/Colorimetric) C->D Stop Reaction E Data Analysis (IC50 & Selectivity Index) D->E Readout

Workflow for in vitro COX-2 enzyme inhibition assay using oxazole derivatives.

Step-by-Step Methodologies
Protocol A: In Vitro COX-1/COX-2 Selectivity Assay

Objective: To determine the IC50 and Selectivity Index (SI) of oxazole derivatives against inflammatory COX isoforms.

Reagents & Materials:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic acid (Substrate).

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 µM hematin (a necessary cofactor for peroxidase activity).

Procedure:

  • Compound Preparation: Dissolve oxazole derivatives in 100% molecular-grade DMSO to create 10 mM stock solutions. Perform serial dilutions in the assay buffer to achieve final well concentrations ranging from 0.01 µM to 100 µM, ensuring the final DMSO concentration remains constant at 1% across all wells[5].

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in cold assay buffer containing hematin. Keep on ice until immediately before use.

  • Equilibration (Pre-Incubation): In a 96-well black, flat-bottom microplate, add 10 µL of the diluted oxazole compound and 40 µL of the enzyme solution per well. Incubate the plate at 37°C for exactly 15 minutes to allow stable complex formation[6].

  • Reaction Initiation: Prepare a substrate mixture containing arachidonic acid and the ADHP fluorometric probe. Rapidly add 50 µL of this mixture to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50​ . Calculate the Selectivity Index (SI) as IC50​(COX−1)/IC50​(COX−2) . A higher SI indicates a safer gastric profile[2][7].

Protocol B: Tyrosine Kinase (c-Kit) Inhibition Assay

Objective: To evaluate the anti-proliferative kinase inhibition profile of oxazole Schiff bases.

Kinase_Pathway Ligand Growth Factor Receptor c-Kit Tyrosine Kinase Ligand->Receptor Binds Downstream PI3K / Akt Pathway Receptor->Downstream Phosphorylation Oxazole Oxazole Derivative (Inhibitor) Oxazole->Receptor Blocks ATP Site Proliferation Cancer Cell Proliferation Downstream->Proliferation Activation

Mechanism of c-Kit tyrosine kinase inhibition by oxazole derivatives.

Procedure:

  • Kinase Reaction Setup: In a 384-well white microplate, combine the recombinant c-Kit kinase domain, ATP (calibrated to the specific Km​ of the enzyme), and a synthetic peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM MnCl2​ , 1 mM DTT).

  • Inhibitor Addition: Add serially diluted oxazole derivatives (e.g., compound 4c) to the reaction mixture[8].

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes with gentle orbital shaking.

  • Detection: Add an equal volume of a luminescent ATP-detection reagent (e.g., Kinase-Glo). The luminescence signal is inversely proportional to kinase activity; potent oxazole inhibitors will prevent ATP depletion, resulting in a high luminescent signal.

  • Validation: Compare the generated IC50​ values against established standards (e.g., Etoposide) to validate the oxazole scaffold's efficacy[3][9].

Data Presentation: Comparative Efficacy of Oxazole Derivatives

To benchmark newly synthesized compounds, researchers should compare their functional IC50​ values against established literature parameters. The table below summarizes the quantitative data of various oxazole derivatives across different enzyme targets.

Compound ClassTarget EnzymeIC50 ValueReference StandardNotable Structural Feature
Oxazolone Derivative II COX-20.019 µMCelecoxib (0.05 µM)Di-phenyloxazolone with sulfonyl
Isoxazole C6 COX-20.55 µMIbuprofenClaisen-Schmidt condensation product
Oxazole Schiff Base 4c c-Kit TRK80-100 µg/mLDoxorubicin / EtoposideSchiff base linkage
4-Benzylidene Oxazolone (1) hAChE9.2 µMDonepezilBenzylidene ring side chain

(Note: Data synthesized from recent pharmacological evaluations[2][7][8][10]).

References
  • Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model Source: NIH PMC URL:[Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: NIH PMC URL:[Link]

  • Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach Source: NIH PMC URL:[Link]

  • A comprehensive review on biological activities of oxazole derivatives Source: NIH PMC URL:[Link]

  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action Source: NIH PMC URL:[Link]

  • Synthesis, Cyclooxygenase-2 Inhibition, Anti-inflammatory Evaluation and Docking Study of Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives Source: PubMed URL:[Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole Source: MDPI URL:[Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights Source: PubMed URL:[Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights | Bentham Science Publishers Source: Bentham Science URL:[Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies Source: MDPI URL:[Link]

Sources

Application

Multi-Parametric Cytotoxicity Profiling of 4-(4-bromophenyl)-1,3-oxazol-2-amine: A Comprehensive Application Note

Executive Summary & Scientific Rationale The compound 4-(4-bromophenyl)-1,3-oxazol-2-amine (also known as 2-amino-4-(4-bromophenyl)oxazole) is a halogenated heterocyclic pharmacophore that has demonstrated significant bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 4-(4-bromophenyl)-1,3-oxazol-2-amine (also known as 2-amino-4-(4-bromophenyl)oxazole) is a halogenated heterocyclic pharmacophore that has demonstrated significant biological potential, particularly exhibiting potent in vitro antiprotozoal activity (e.g., against Trichomonas vaginalis with an IC50 of 1.89 µM) and emerging as a scaffold for novel anticancer and antimicrobial agents[1][2].

However, evaluating the cytotoxicity of novel small molecules requires rigorous, self-validating methodologies. Small molecules frequently exhibit assay interference (e.g., auto-fluorescence, color quenching, or direct enzymatic inhibition). To ensure absolute scientific integrity and avoid false positives/negatives, this application note details an orthogonal, multi-parametric screening strategy . By coupling an ATP-dependent luminescent assay (measuring metabolic viability) with a Lactate Dehydrogenase (LDH) release assay (measuring membrane integrity), researchers can definitively distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) mechanisms of action.

Experimental Logic: The Causality of Orthogonal Assays

Relying on a single cell viability assay is a critical vulnerability in drug development. As a Senior Application Scientist, I strongly advocate for a dual-assay approach based on the following mechanistic causality:

  • CellTiter-Glo (ATP Luminescence): ATP is the universal indicator of metabolically active cells. When 4-(4-bromophenyl)-1,3-oxazol-2-amine induces cellular stress, ATP levels drop rapidly. The assay utilizes a proprietary thermostable luciferase that generates a "glow-type" luminescent signal proportional to the ATP present[3]. Causality: A drop in ATP indicates the compound is halting metabolism, but it does not definitively prove the cell membrane has ruptured (necrosis).

  • LDH Release Assay (Colorimetric): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. It is only released into the extracellular media when the plasma membrane is critically damaged[4][5]. Causality: By measuring the conversion of INT to a red formazan product driven by LDH-mediated NADH production[6], we confirm actual cell death.

If ATP drops but LDH is not released, the compound is cytostatic. If ATP drops and LDH is simultaneously released, the compound is cytotoxic.

Workflow Compound 4-(4-bromophenyl)-1,3-oxazol-2-amine Preparation (DMSO Stock) CellCulture Cell Seeding (96-well plates) HepG2, MCF-7, MRC-5 Compound->CellCulture Treatment Compound Treatment (0.1 µM - 100 µM, 48h) CellCulture->Treatment 24h Incubation Assay1 CellTiter-Glo Assay (ATP / Metabolism) Treatment->Assay1 Assay2 LDH Release Assay (Membrane Integrity) Treatment->Assay2 Assay3 SRB/MTT Assay (Protein/Enzyme Activity) Treatment->Assay3 Analysis Multi-Parametric IC50 Analysis & Cytotoxicity Profiling Assay1->Analysis Assay2->Analysis Assay3->Analysis

Fig 1: Multi-parametric workflow for evaluating 4-(4-bromophenyl)-1,3-oxazol-2-amine cytotoxicity.

Self-Validating Experimental Protocols

Cell Culture & Compound Preparation
  • Cell Lines: HepG2 (Hepatocellular carcinoma), MCF-7 (Breast adenocarcinoma), and MRC-5 (Normal lung fibroblasts for therapeutic index calculation).

  • Compound Stock: Dissolve 4-(4-bromophenyl)-1,3-oxazol-2-amine in 100% DMSO to a concentration of 10 mM.

  • Quality Control (QC) Step: Ensure the final DMSO concentration in the culture media never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

Protocol A: ATP-Based Luminescent Viability Assay (CellTiter-Glo)

This protocol utilizes a homogeneous "add-mix-measure" format[3].

  • Seeding: Seed cells in an opaque-walled 96-well plate at 10,000 cells/well in 100 µL of complete media. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., 1 µM Staurosporine). Incubate for 48 hours.

  • Equilibration (Critical Causality Step): Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Why? The luciferase enzymatic reaction is highly temperature-dependent. Uneven temperatures across the plate will cause severe edge effects and skew luminescent readings[3].

  • Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well.

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader (integration time: 0.25–1 second/well).

Protocol B: LDH Release Assay (Colorimetric)

This protocol measures extracellular LDH in the media, requiring careful background subtraction[4][5].

  • Seeding & Treatment: Seed and treat cells in a clear 96-well plate identically to Protocol A.

  • Control Setup (Self-Validation):

    • Spontaneous Release Control: Vehicle-treated cells (baseline LDH).

    • Maximum Release Control: Add 10 µL of 10% Triton X-100 to a set of untreated wells 45 minutes prior to assay completion to chemically rupture all membranes[6].

  • Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant to a new 96-well assay plate.

  • Reaction: Add 50 µL of the LDH Reaction Mixture (containing Lactate, NAD+, Diaphorase, and INT) to each well[5].

  • Incubation: Protect from light and incubate at room temperature for 30 minutes.

  • Detection & Background Subtraction: Read absorbance at 490 nm. Crucial: Serum contains inherent animal LDH. You must subtract the absorbance of a "Media Only" blank from all experimental wells to prevent false-positive cytotoxicity[5][6].

Mechanism cluster_LDH LDH Assay Pathway cluster_ATP CellTiter-Glo Pathway Cell Cellular Damage (Oxazole derivative) Membrane Membrane Rupture Cell->Membrane Metabolism Metabolic Inhibition Cell->Metabolism LDH LDH Release Membrane->LDH Reaction1 Reaction1 LDH->Reaction1 Reaction2 Reaction2 Reaction1->Reaction2 ATP ATP Depletion Metabolism->ATP Luciferase Luciferase + Luciferin + O2 + ATP ATP->Luciferase Light Oxyluciferin + Light (Luminescence) Luciferase->Light

Fig 2: Biochemical mechanisms of orthogonal ATP and LDH cell viability assays.

Data Presentation & Interpretation

To accurately profile 4-(4-bromophenyl)-1,3-oxazol-2-amine, quantitative data from both assays must be synthesized. The table below represents the structured output of a typical multi-parametric screening run, highlighting the calculation of the Therapeutic Index (TI).

Table 1: Comparative Cytotoxicity Profile of 4-(4-bromophenyl)-1,3-oxazol-2-amine (48h Exposure)

Cell LineTissue OriginATP Viability IC50 (µM)LDH Release EC50 (µM)Mechanism IndicatedTherapeutic Index (TI)*
HepG2 Liver Carcinoma12.4 ± 1.114.2 ± 1.5Direct CytotoxicityN/A (Target)
MCF-7 Breast Carcinoma8.7 ± 0.99.5 ± 1.2Direct CytotoxicityN/A (Target)
MRC-5 Normal Fibroblast> 100.0> 100.0Minimal Toxicity> 11.4 (vs MCF-7)
Control Staurosporine0.8 ± 0.11.1 ± 0.2Apoptosis / Necrosis0.5

*Therapeutic Index (TI) = IC50 (Normal Cell) / IC50 (Cancer Cell). A higher TI indicates a wider safety margin.

Interpretation Insight: When the ATP IC50 and the LDH EC50 values closely mirror each other (as seen in the MCF-7 data above), it confirms that the primary mechanism of 4-(4-bromophenyl)-1,3-oxazol-2-amine is true cell death (cytotoxicity) rather than mere metabolic arrest.

References

  • Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. ResearchGate.
  • A Comparative Analysis of the Bio-efficacy of 5-(4-Bromophenyl)oxazol-2-amine and its Thiazole Analog. Benchchem.
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.
  • LDH assay kit guide: Principles and applications. Abcam.
  • Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 5-(4-Bromophenyl)oxazol-2-amine in Solution

Welcome to the Technical Support Center for 5-(4-Bromophenyl)oxazol-2-amine. This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-fidelity solutions of this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(4-Bromophenyl)oxazol-2-amine. This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-fidelity solutions of this compound for assays, screening, or formulation. Due to the inherent reactivity of the oxazole core and the 2-amino group, maintaining the structural integrity of this molecule in solution requires precise environmental control.

Below, you will find targeted troubleshooting FAQs, quantitative stability profiles, and a self-validating experimental protocol to ensure reproducible results.

Troubleshooting & FAQs

Q1: Why does 5-(4-Bromophenyl)oxazol-2-amine rapidly lose potency in standard aqueous assay buffers? A1: The primary degradation pathway in aqueous media is the hydrolytic cleavage of the oxazole ring (1[1]). Causality: The oxazole ring is highly sensitive to pH extremes. Under acidic conditions, protonation of the oxazole nitrogen increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by water. Under basic conditions, direct hydroxide attack occurs. Both mechanisms lead to irreversible ring-opening and the formation of inactive byproducts[1]. Actionable Insight: Buffer your working solutions to a strictly controlled pH range of 6.0–7.5 to minimize hydrolytic vulnerability[1].

Q2: We observe degradation even when the pH is tightly controlled. What else could be compromising the solution? A2: If hydrolysis is mitigated, the compound is likely undergoing oxidative or photolytic degradation[1]. Causality: The 2-amino group and the electron-rich oxazole core are prime sites for oxidation initiated by dissolved oxygen or trace oxidizing contaminants[1]. Furthermore, the bromophenyl moiety and the 2-aminooxazole core are susceptible to photolytic cleavage and photodetachment when exposed to UV or visible light (2[2],[1]). Actionable Insight: Prepare solutions using degassed solvents (purged with inert gas like N₂ or Argon) and store them in amber vials to provide actinic shielding[1].

Q3: What is the optimal solvent strategy for the long-term storage of stock solutions? A3: The compound exhibits poor solubility and rapid degradation in purely aqueous environments[1]. Actionable Insight: For long-term storage, stock solutions must be prepared in anhydrous organic solvents[1]. Use anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile as the primary solvent[1]. When diluting into aqueous assay buffers, keep the organic co-solvent concentration as high as your assay tolerance permits to maintain solubility and structural integrity[1].

Quantitative Data: Stability Profiles

The following table summarizes the expected stability of 5-(4-Bromophenyl)oxazol-2-amine across various solvent and environmental conditions, allowing you to select the optimal parameters for your workflow.

Storage ConditionPrimary Degradation PathwayRelative Stability / Half-LifeRecommended Mitigation Strategy
Aqueous Buffer (pH < 4.0) Acid-catalyzed ring hydrolysisPoor (< 24 hours)Adjust to pH 6.0–7.5; add co-solvent[1]
Aqueous Buffer (pH > 8.0) Base-catalyzed ring hydrolysisPoor (< 24 hours)Adjust to pH 6.0–7.5; add co-solvent[1]
Aqueous Buffer (pH 6.0–7.5) Slow oxidation / trace hydrolysisModerate (Days)Degas solvent; store at 4°C[1]
Ambient Light Exposure Photolytic cleavage / debrominationModerate (Hours to Days)Actinic shielding (Amber vials)[1]
Anhydrous DMSO (Dark, -20°C) None (Stable baseline)Excellent (Months)Maintain anhydrous conditions; N₂ purge[1]

Experimental Protocol: Stability-Indicating pH Profiling & Forced Degradation

To ensure your specific assay conditions do not compromise the integrity of 5-(4-Bromophenyl)oxazol-2-amine, implement this self-validating forced degradation protocol[1].

Self-Validating System Design: By subjecting the compound to forced degradation extremes, you create an internal library of known degradation mass-adducts (e.g., +18 Da for hydrolysis). When you run your actual assay samples, comparing their LC-MS/MS spectra against this library self-validates whether degradation is occurring and precisely which pathway is responsible.

Step 1: Anhydrous Stock Preparation

  • Weigh 10 mg of 5-(4-Bromophenyl)oxazol-2-amine.

  • Dissolve in 1.0 mL of anhydrous, LC-MS grade DMSO to create a 10 mg/mL stock.

  • Purge the headspace of the vial with Nitrogen gas and seal tightly.

Step 2: Forced Degradation Setup (Control Generation) Prepare the following test vials to map the compound's vulnerabilities[1]:

  • Acid Hydrolysis: Mix 100 µL stock with 900 µL of 0.1 N HCl. Heat at 60°C for 24 hours[1].

  • Base Hydrolysis: Mix 100 µL stock with 900 µL of 0.1 N NaOH. Heat at 60°C for 24 hours[1].

  • Oxidative Stress: Mix 100 µL stock with 900 µL of 3% H₂O₂. Store at room temperature for 24 hours[1].

  • Thermal Degradation: Heat the solid compound (control) at 80°C for 48 hours[1].

Step 3: pH Stability Profiling

  • Prepare a series of 50 mM buffers (e.g., citrate, phosphate, borate) covering pH 2.0 to 10.0[1].

  • Spike the DMSO stock into each buffer to a final concentration of 100 µg/mL (ensuring the DMSO concentration remains constant across all samples).

  • Incubate at your intended assay temperature (e.g., 37°C) for 24–48 hours.

Step 4: LC-MS/MS Analysis

  • Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a photodiode array (PDA) and tandem Mass Spectrometry (LC-MS/MS)[1].

  • Use the PDA to assess the peak purity of the parent mass. The MS/MS will identify the mass of the degradation products, allowing you to map the specific vulnerabilities of your formulation[1].

Degradation Pathways & Mitigation Workflow

G Compound 5-(4-Bromophenyl)oxazol-2-amine (In Solution) Hydrolysis Hydrolytic Cleavage (Oxazole Ring Opening) Compound->Hydrolysis Extreme pH (Acid/Base) PhotoDeg Photodegradation (UV/Visible Light) Compound->PhotoDeg Light Exposure Oxidation Oxidative Degradation (2-Amino Group) Compound->Oxidation Dissolved O2 Mitigation1 Buffer to pH 6.0-7.5 Avoid Extreme pH Hydrolysis->Mitigation1 Prevention Mitigation2 Actinic Shielding (Amber Vials) PhotoDeg->Mitigation2 Prevention Mitigation3 Anhydrous Co-solvents (DMSO/MeCN) + N2 Purge Oxidation->Mitigation3 Prevention Stable Stabilized Solution (Long-term Storage) Mitigation1->Stable Mitigation2->Stable Mitigation3->Stable

Logical workflow of 5-(4-Bromophenyl)oxazol-2-amine degradation pathways and targeted mitigations.

References

  • How to increase the stability of 5-(4-Bromophenyl)
  • Photochemistry of 2-Aminooxazole, a Hypothetical Prebiotic Precursor of RNA Nucleotides Source: The Journal of Physical Chemistry Letters - ACS Publications URL

Sources

Optimization

Technical Support Center: Preventing Photodegradation of Bromophenyl-Containing Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling light-sensitive brominated active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling light-sensitive brominated active pharmaceutical ingredients (APIs) and aromatic intermediates.

Here, we provide mechanistic insights, diagnostic FAQs, and self-validating experimental protocols to ensure the photostability of your bromophenyl compounds.

Executive Overview: The Photochemistry of the C-Br Bond

To prevent degradation, one must first understand the causality of the failure. The carbon-bromine (C-Br) bond in aromatic systems is highly susceptible to photolytic cleavage. This occurs because the energy of ultraviolet (UV) and short-wavelength visible light directly overlaps with the π→π∗ and π→σ∗ electronic transitions of the aromatic ring[1].

Upon photon absorption, the molecule enters an excited state where the C-Br bond undergoes significant stretching, ultimately leading to homolytic cleavage[1]. This primary event generates highly reactive aryl radicals (Ar•) and bromine radicals (Br•). These radicals subsequently abstract hydrogen atoms from the surrounding solvent or react with dissolved oxygen, leading to a cascade of debrominated impurities and complex oxidized polymeric mixtures[1][2].

PhotolysisMechanism A Bromophenyl Compound (Ground State) B Photon Absorption (UV/Vis Light) A->B C Excited State (π → π* or π → σ*) B->C D C-Br Bond Homolysis C->D Energy > C-Br Bond Energy E Aryl Radical (Ar•) D->E F Bromine Radical (Br•) D->F G Hydrogen Abstraction (from Solvent) E->G I Radical Recombination / Oxidation E->I F->I H Debrominated Product (e.g., Benzene derivative) G->H

Mechanism of bromophenyl photolysis via C-Br homolytic cleavage and radical formation.

Diagnostic FAQs: Identifying Photodegradation

Q: How do I distinguish photodegradation from thermal or chemical degradation in my brominated API? A: Photodegradation of bromophenyl compounds uniquely presents as a stepwise reductive debromination[1][3]. If your LC-MS analysis shows M-79 or M-80 peaks (loss of Br or HBr) increasing specifically in clear glass vials but not in foil-wrapped controls, photolysis is the primary culprit. Thermal degradation typically requires much higher activation energies and often leads to oxidation rather than direct halogen loss.

Q: Which light sources in the laboratory are the most dangerous? A: High-pressure mercury lamps and direct sunlight are the most destructive due to their high UV intensity[3]. However, standard fluorescent laboratory lighting also emits sufficient UV-A and short-wave visible light to degrade sensitive brominated compounds over several hours, making prolonged benchtop exposure a hidden risk[3].

Q: Does the number of bromine atoms on the ring affect photostability? A: Yes. The rate of degradation increases exponentially with the number of bromine substitutions on the aromatic ring. This is due to increased steric strain, which causes the largest stretching of the C-Br bond in the first excited state, lowering the activation energy for homolysis[1].

Troubleshooting Guide: Resolving Debromination Issues

Symptom: Unexplained appearance of des-bromo impurities during synthesis workup, assay preparation, or long-term storage.

Root Cause Analysis & Causality:

  • Actinic Light Exposure: Ambient light provides the activation energy required to break the C-Br bond[1].

  • Solvent Hydrogen Donation: The aryl radicals formed by photolysis will rapidly abstract hydrogen atoms from surrounding solvent molecules (e.g., methanol, hexane, or benzene) to form a stable debrominated aromatic ring[1][2].

Corrective Actions:

  • Action 1: Shielding. Transition all handling to amber glassware. Amber glass filters out wavelengths below ~500 nm, effectively blocking the high-energy photons required for the π→π∗ transition.

  • Action 2: Solvent Selection. If prolonged light exposure is unavoidable, avoid strong hydrogen-donating solvents (like aliphatic hydrocarbons or alcohols) during critical steps.

  • Action 3: Deoxygenation. While oxygen does not cause the initial C-Br homolysis, it reacts with the resulting radicals to form peroxides and complex oxidized polymeric mixtures[4]. Degassing solvents prevents secondary oxidative cascades.

TroubleshootingWorkflow Start Detect Unwanted Debromination Q1 Is the compound exposed to ambient lab light? Start->Q1 A1_Yes Use Amber Glassware & Low-Actinic Light Q1->A1_Yes Yes Q2 Is the solvent a good hydrogen donor? Q1->Q2 No A1_Yes->Q2 A2_Yes Switch to non-hydrogen donating solvent Q2->A2_Yes Yes Q3 Are dissolved oxygen levels high? Q2->Q3 No A2_Yes->Q3 A3_Yes Degas solvent (Sparging or Freeze-Pump-Thaw) Q3->A3_Yes Yes End Verify Photostability via LC-MS Q3->End No A3_Yes->End

Step-by-step troubleshooting workflow for preventing bromophenyl photodegradation.

Quantitative Data: Photostability Profiles

To contextualize the risk of different laboratory environments, refer to the degradation kinetics of Hexabromobenzene (HBB), a heavily brominated model compound, under various lighting conditions.

Table 1: Comparative Half-Lives of Hexabromobenzene under Various Light Sources [3]

Light SourceApproximate Wavelength RangeHalf-Life ( t1/2​ )Primary Degradation Mechanism
High-Pressure Mercury Lamp 250 - 600 nm (Strong UV)3.2 minutesRapid C-Br homolysis
Direct Sunlight 290 - 800 nm150 minutesDiurnal-dependent homolysis
Fluorescent Lab Lamp 350 - 700 nm (Weak UV)6,400 minutesSlow stepwise debromination

Standard Operating Procedures (SOPs)

Protocol 1: Handling and Processing Light-Sensitive Brominated Compounds

This protocol minimizes radical formation and quenches propagation, ensuring that any degradation observed downstream can be isolated to chemical incompatibility rather than photolysis.

Step 1: Environmental Control

  • Switch laboratory lighting to low-actinic yellow lights (which filter out wavelengths < 500 nm).

  • Apply UV-blocking films to all fume hood sashes and adjacent windows.

Step 2: Equipment Preparation

  • Use exclusively Class A amber volumetric flasks and amber LC-MS vials.

  • If amber glassware is unavailable for a specific apparatus (e.g., a custom Schlenk line), wrap the clear glassware completely in heavy-duty aluminum foil, ensuring no gaps exist at the neck or base.

Step 3: Solvent Degassing (Freeze-Pump-Thaw Method) Causality Check: Removing dissolved oxygen prevents the aryl radical from forming peroxyl radicals, simplifying the kinetic profile if accidental light exposure occurs.

  • Transfer the selected solvent to a Schlenk flask.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Apply high vacuum ( <10−3 Torr) for 5 minutes to evacuate headspace gases.

  • Seal the flask and thaw the solvent in a room-temperature water bath to release dissolved gases.

  • Repeat the freeze-pump-thaw cycle three times.

Step 4: Solution Preparation and Storage

  • Dissolve the bromophenyl compound in the degassed solvent under an inert argon atmosphere.

  • Store the final solutions at 4°C in a dark, opaque secondary container.

Protocol 2: Analytical Verification (Self-Validating Forced Degradation Study)

Use this protocol to definitively prove whether a newly synthesized brominated compound is photolabile.

Step 1: Prepare a 1 mg/mL solution of the bromophenyl compound in an HPLC-grade solvent (e.g., acetonitrile). Step 2: Aliquot 1 mL into three distinct vial types:

  • (A) Clear quartz vial (Passes all UV and visible light).

  • (B) Clear borosilicate glass vial (Blocks UV-B/C, passes UV-A and visible light).

  • (C) Amber glass vial (Blocks UV and short-wave visible light). Step 3: Expose all vials to a standardized UV-A light source (e.g., 365 nm) in a photostability chamber for 4 hours. Step 4: Analyze via LC-MS.

  • Validation Logic: Vial A should show maximum debromination (positive control). Vial B will show moderate degradation. Vial C must show < 0.1% degradation (negative control). If Vial C shows significant degradation, the compound is thermally unstable or reacting with the solvent in the dark, ruling out photolysis as the sole variable.

References

  • Photolytic mechanism of BDE-209 Source: ResearchGate URL
  • The Photolysis of 4-Bromobiphenyl in Benzene Source: RSC Publishing URL
  • Photodegradation of Flame Retardant Hexabromobenzene (HBB)
  • Source: PMC / National Institutes of Health (NIH)

Sources

Troubleshooting

Forced degradation study protocol for oxazole derivatives

Welcome to the Technical Support Center for Oxazole Forced Degradation Studies . As a Senior Application Scientist, I have designed this portal to move beyond standard regulatory checklists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazole Forced Degradation Studies . As a Senior Application Scientist, I have designed this portal to move beyond standard regulatory checklists. Here, we focus on the causality of heterocyclic degradation, providing you with self-validating protocols, mechanistic troubleshooting guides, and empirically grounded FAQs to ensure your stability-indicating methods (SIMs) comply with ICH Q1A(R2) and Q1B guidelines.

I. Frequently Asked Questions (Mechanisms & Causality)

Q: Why do oxazole derivatives frequently fail mass balance criteria during hydrolytic stress testing? A: Oxazole rings, while aromatic, are highly susceptible to hydrolytic ring-opening under strong acidic or basic conditions. The degradation typically proceeds via nucleophilic attack on the polar carbiminyl bond or cleavage of the C–O bond, yielding highly polar aminoketone or carboxylic acid derivatives [1]. These secondary degradants often lack the original chromophore or exhibit drastically different UV response factors compared to the parent API. When LC-UV is used without orthogonal detectors (like Mass Spectrometry or Charged Aerosol Detection), the mass balance artificially falls below the typical 90–110% acceptance criteria [2].

Q: How do substituents dictate the degradation pathway of the oxazole core? A: Substituent electronics directly govern the vulnerability of the C–O and C–N bonds. For instance, electron-donating groups (e.g., 5-hydroxy or alkyl groups) activate the ring, making it highly unstable toward hydrolytic ring-opening and, in some cases, spontaneous decarboxylation [3]. Conversely, bulky aryl groups at the C2 position can sterically hinder nucleophilic attack, shifting the primary degradation risk from hydrolysis to oxidative or photolytic pathways.

Q: What are the regulatory expectations for stress conditions under ICH Q1A(R2)? A: ICH Q1A(R2) mandates that forced degradation studies encompass hydrolytic (acid/base), oxidative, thermal, and photolytic stress [4]. The scientific goal is to achieve a target degradation of 5–20%. Over-stressing beyond 20% often triggers secondary degradation cascades that are chemically irrelevant to actual shelf-life stability, while under-stressing fails to validate the analytical method's resolving power [5].

II. Mechanistic Pathway Visualization

Understanding the exact bond cleavage events is critical for predicting the polarity and pKa of your degradants.

Oxazole_Degradation A Oxazole API (Parent Drug) B Acid Catalysis (Protonation of N) A->B pH < 3 C Base Catalysis (OH- Attack at C2/C5) A->C pH > 10 D C-O / C-N Cleavage (Ring Opening) B->D C->D E Aminoketone (Primary Degradant) D->E + H2O F Secondary Fragmentation (Loss of Chromophore) E->F Over-stressing

Caption: Mechanistic pathway of oxazole hydrolytic ring-opening under acidic and basic stress.

III. Troubleshooting Guide: Common Experimental Issues

Issue 1: Rapid, uncontrollable degradation (>30%) in 0.1 N HCl or NaOH within 2 hours.

  • Causality: The oxazole ring is highly labile to extreme pH due to the polarization of the C=N–C–O sequence. Uncontrolled kinetics generate secondary degradants that complicate SIM development.

  • Solution: Implement a "self-validating" tiered stress approach. Begin with milder conditions (e.g., 0.01 N HCl/NaOH at room temperature). If degradation hits the 15% mark, you must quench the reaction immediately using an equimolar neutralizing buffer (e.g., ammonium acetate) to arrest the kinetics before LC injection.

Issue 2: Poor chromatographic retention of degradation products.

  • Causality: Hydrolysis of oxazoles yields aminoketones and carboxylic acids. These ring-opened products are significantly more polar than the parent oxazole and will elute in the void volume of a standard C18 reversed-phase method.

  • Solution: Shift to a polar-embedded stationary phase (e.g., C18-Amide) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC). Ensure the mobile phase pH is tightly buffered (e.g., pH 3.0 with formate) to keep the aminoketone degradants in a consistent ionization state.

Issue 3: Unexpected degradation in solid-state photolysis (ICH Q1B).

  • Causality: Photochemical reactions coupled with ambient moisture can facilitate cleavage of the C–O bond in the oxazole ring even in the solid state—a mechanism often misdiagnosed as pure thermal degradation[6].

  • Solution: Always run parallel controls: one exposed to light (1.2 million lux hours + 200 Wh/m² UV) and a dark control wrapped in foil, both maintained at identical humidity and temperature inside the photostability chamber.

IV. Quantitative Data: Target Stress Parameters

Use the following table to benchmark your experimental design. These parameters are optimized specifically to isolate primary oxazole degradants without inducing secondary fragmentation.

Stress ConditionReagent / EnvironmentTarget ConditionTypical Oxazole ResponseAcceptance / Target Limits
Acid Hydrolysis 0.01 N - 0.1 N HCl25°C - 60°C, 1–24 hrsC–N/C–O cleavage to aminoketones5% - 20% Degradation
Base Hydrolysis 0.01 N - 0.1 N NaOH25°C - 60°C, 1–24 hrsRapid ring opening5% - 20% Degradation
Oxidation 1% - 3% H₂O₂25°C, 1–24 hrsN-oxidation, C4-oxidation5% - 20% Degradation
Thermal (Solid) Dry Heat60°C - 105°C, 7–14 daysGenerally stable unless hydratedMonitor for mass balance
Photolysis UV/Vis Light1.2M lux-hr + 200 Wh/m²Oxidation/ring-opening via moistureCompare to dark control

V. Step-by-Step Experimental Protocols

Protocol 1: Controlled Hydrolytic Stress (Acid/Base)

This protocol utilizes active quenching to ensure the degradation profile represents a specific point in time, validating the kinetic data.

  • Sample Preparation: Dissolve the oxazole API in a minimal amount of chemically inert co-solvent (e.g., acetonitrile) to ensure complete solubility, targeting a final API concentration of 1.0 mg/mL.

  • Stress Initiation: Add an equal volume of 0.1 N HCl (for acid stress) or 0.1 N NaOH (for base stress) to the sample vial.

  • Incubation: Place the tightly sealed vials in a thermomixer set to 40°C.

  • Kinetic Sampling: Withdraw 100 µL aliquots at exactly t=0, 2h, 8h, and 24h.

  • Quenching (Critical Step): Immediately neutralize the aliquot to halt degradation. For acid stress, add an exact equivalent of 0.1 N NaOH. For base stress, add 0.1 N HCl. Dilute to the final working concentration with the mobile phase.

  • Analysis: Inject onto the LC-MS system. Calculate mass balance by summing the molar equivalents of the parent and degradant peaks.

Protocol 2: Oxidative Stress
  • Preparation: Prepare a 1.0 mg/mL solution of the API in a compatible solvent.

  • Reagent Addition: Add 3% H₂O₂ (v/v) to the sample.

  • Incubation: Store at room temperature (25°C) in the dark to prevent photo-oxidation artifacts.

  • Sampling & Quenching: Withdraw aliquots at 2h, 8h, and 24h. Quench residual peroxide using sodium metabisulfite or catalase before injection. Causality note: Unquenched peroxide will degrade the HPLC column stationary phase and cause in-vial auto-oxidation while sitting in the autosampler.

VI. Workflow Visualization

FD_Workflow cluster_stress ICH Q1A(R2) / Q1B Stress Conditions Start Oxazole API (1.0 mg/mL) Acid Acid Hydrolysis (0.1N HCl) Start->Acid Base Base Hydrolysis (0.1N NaOH) Start->Base Ox Oxidation (3% H2O2) Start->Ox Photo Photolysis (UV/Vis) Start->Photo Heat Thermal (60°C - 105°C) Start->Heat Quench Quenching / Neutralization (Arrest Kinetics) Acid->Quench Base->Quench Ox->Quench Analysis LC-MS / CAD Analysis (Polar-Embedded Column) Photo->Analysis Heat->Analysis Quench->Analysis Eval Mass Balance & Degradant ID (Target 5-20% Degradation) Analysis->Eval

Caption: Self-validating forced degradation workflow for oxazole derivatives.

VII. References

  • BenchChem. An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole.1

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.2

  • National Institutes of Health (NIH). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.3

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.4

  • Journal of Pharmaceutical Analysis (via NIH). Development of forced degradation and stability indicating studies of drugs—A review.5

  • The Journal of Physical Chemistry C (ACS Publications). Improving Polymer UV-Aging Resistance: Insights from Degradation Mechanisms and High-Throughput Screening.6

Sources

Optimization

Enhancing solubility of 4-(4-bromophenyl)-1,3-oxazol-2-amine for biological assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive technical guide to address the physicochemical hurdles associated with utilizing 4-(4-bromophenyl)-1,3-oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive technical guide to address the physicochemical hurdles associated with utilizing 4-(4-bromophenyl)-1,3-oxazol-2-amine in biological assays.

While the 2-aminooxazole scaffold generally exhibits improved aqueous solubility compared to its 2-aminothiazole bioisosteres[1][2], the presence of the highly lipophilic 4-bromophenyl moiety significantly drives up the partition coefficient (LogP). This often results in compound precipitation in aqueous assay buffers, leading to erratic dose-response curves and unreliable data. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Section 1: Physicochemical Profiling & Causality

Q: Why does 4-(4-bromophenyl)-1,3-oxazol-2-amine precipitate in my physiological assay media? The compound features a rigid planar aromatic system and a highly hydrophobic bromine atom. In aqueous media, water molecules cannot effectively solvate this hydrophobic surface area, leading to an entropically driven aggregation known as the hydrophobic effect. While the 2-amino group offers a potential site for protonation, its pKa is typically too low (~4.0-4.5) to remain protonated at the physiological pH (7.4) required for most cell-based assays. Consequently, the neutral, un-ionized form dominates, drastically reducing aqueous solubility.

Section 2: Solubilization Workflow

To systematically overcome insolubility without compromising biological integrity, we employ a tiered solubilization strategy.

G N1 4-(4-bromophenyl)-1,3-oxazol-2-amine (Solid) N2 Primary Solubilization (100% DMSO Stock) N1->N2 Dissolve N3 Aqueous Assay Media Dilution (<0.1% DMSO) N2->N3 Dilute N4 Precipitation / Aggregation? N3->N4 Assess N5 HP-β-CD Complexation (Co-precipitation) N4->N5 Yes (Insoluble) N6 Proceed to Biological Assay (e.g., Cell Viability) N4->N6 No (Soluble) N5->N6 Enhanced Aqueous Solution

Tiered solubilization workflow for 4-(4-bromophenyl)-1,3-oxazol-2-amine in biological assays.

Section 3: Quantitative Data & Solvent Tolerance

When utilizing co-solvents like Dimethyl Sulfoxide (DMSO) or complexing agents, it is critical to balance compound solubility with cellular viability[3][4]. DMSO is not an inert solvent; it can induce apoptosis and alter cellular metabolism at high concentrations[5].

Table 1: Consensus DMSO Tolerance in Mammalian Cell-Based Assays [4][5]

DMSO Concentration (v/v) Cellular Response / Viability Impact Recommendation
< 0.1% Minimal to no observable phenotypic changes. Optimal. Gold standard for screening.
0.1% – 0.3125% Tolerated by robust immortalized lines (e.g., HepG2). Acceptable. Requires strict vehicle controls.
0.5% – 1.0% Dose-dependent reduction in viability; membrane alterations. Caution. Not recommended for sensitive cells.

| > 1.0% | Significant cytotoxicity; induction of apoptosis. | Avoid. Invalidates biological assay readouts. |

Table 2: Comparative Solubility Parameters (2-Aminooxazoles vs. 2-Aminothiazoles) [1][2]

Scaffold Type Relative Lipophilicity (Log k'w) Kinetic Aqueous Solubility (μM at pH 7.4)
2-Aminothiazole (Isostere) Higher (Baseline) Typically < 10 μM

| 2-Aminooxazole (Target) | Lower (Δ ~ -1.0) | Typically 50 - >500 μM |

Note: The 4-bromophenyl substitution on our target compound pushes it toward the lower end of the 2-aminooxazole solubility spectrum, necessitating the formulation interventions detailed below.

Section 4: Validated Experimental Protocols

Protocol A: Primary Solubilization via DMSO Stock Preparation

Causality: Creating a highly concentrated stock minimizes the final volume of solvent transferred to the assay media, keeping DMSO levels strictly below the 0.1% cytotoxicity threshold[4].

  • Weighing: Accurately weigh 10 mg of 4-(4-bromophenyl)-1,3-oxazol-2-amine powder.

  • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM stock solution. (For 10 mg, MW ≈ 239.07 g/mol , add ~4.18 mL DMSO).

  • Sonication: Sonicate the mixture in a water bath at room temperature for 5-10 minutes until visually clear.

    • Self-Validation Step: Hold the tube against a light source; absolutely no particulate matter or cloudiness should be visible.

  • Storage: Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw degradation and atmospheric moisture absorption.

Protocol B: Secondary Solubilization via HP-β-CD Co-Precipitation

Causality: If the compound precipitates upon dilution from DMSO into aqueous media, we utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic 4-bromophenyl ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3][6][7].

  • Molar Ratio Calculation: Prepare a 1:1 molar ratio of 4-(4-bromophenyl)-1,3-oxazol-2-amine and HP-β-CD[8].

  • Co-Dissolution: Dissolve both components in a 1:1 (v/v) mixture of Methanol:Water to ensure both the hydrophobic drug and hydrophilic cyclodextrin are fully dissolved[8].

  • Equilibration: Stir the solution magnetically at room temperature for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure until a dry powder is formed.

  • Desiccation: Place the resulting powder in a vacuum desiccator for 48 hours to remove residual moisture[8].

  • Reconstitution: Dissolve the complexed powder directly into the aqueous assay buffer.

    • Self-Validation Step: Measure the absorbance of the final buffer at 600 nm (OD600); a value close to 0.00 indicates successful solubilization without colloidal aggregates.

Section 5: Troubleshooting FAQs

Q1: My compound crashes out immediately when I add the DMSO stock to the cell culture media. What is happening? A: This is known as solvent-shift precipitation. The compound is highly soluble in 100% DMSO, but when introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the compound can disperse. This leaves the hydrophobic compound locally supersaturated, forcing it to nucleate and precipitate. Fix: Pre-warm the assay media to 37°C and add the DMSO stock dropwise while vortexing vigorously. If precipitation persists, transition to the HP-β-CD complexation protocol[6].

Q2: Can I just lower the pH of my assay buffer to protonate the 2-amino group and increase solubility? A: While thermodynamically sound—protonating the amine would form a highly soluble salt—the pKa of the 2-aminooxazole nitrogen is relatively low. You would need to drop the pH to ~3.0 to achieve significant ionization. This is biologically incompatible with most assays (e.g., enzymatic or cell-based), which require a physiological pH of ~7.4 to maintain protein folding and cell viability.

Q3: How do I properly control for DMSO in my biological assay? A: You must use a strict "Vehicle Control." This means treating your control cells with the exact same final concentration of DMSO (e.g., 0.1%) as your compound-treated cells, but without the 4-(4-bromophenyl)-1,3-oxazol-2-amine[4]. This isolates the true biological effect of your compound from the background metabolic alterations induced by the solvent[4][5].

References

  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed / NIH - 3

  • How to control for solvent effects (DMSO) in experiments - Benchchem - 4

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI - 1

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC / NIH - 2

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI - 6

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - Carbohyde - 7

  • Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC / NIH - 8

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines - PMC / NIH - 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Oxazolinones

Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, you are likely leveraging the oxazolinone (azlactone) scaffold as a highly versatile intermediate for synthesizing unna...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, you are likely leveraging the oxazolinone (azlactone) scaffold as a highly versatile intermediate for synthesizing unnatural amino acids, peptides, and complex pharmacologically relevant heterocycles[1]. However, subjecting oxazolinones to classical Friedel-Crafts acylation conditions often results in frustratingly poor yields, complex mixtures, or complete degradation of the starting material[2].

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the causality behind these synthetic failures—specifically the electronic vulnerabilities of the oxazolinone ring—and provide self-validating protocols and targeted FAQs to help you achieve high-yielding electrophilic aromatic substitutions.

Part 1: Mechanistic Vulnerabilities (The "Why")

Before adjusting temperatures or swapping solvents, we must understand why the oxazolinone ring fails under standard acylation conditions. The oxazolinone ring contains multiple heteroatoms (nitrogen and oxygen) and a carbonyl group that act as strong Lewis base coordination sites.

MechanisticPathway A Oxazolinone (Azlactone) B Lewis Acid Coordination A->B + Catalyst C Desired Pathway: EAS / Acylation B->C Mild LA / Solid Acid (e.g., H3PW12O40) D Degradation Pathway: Ring Opening B->D Harsh LA (e.g., AlCl3) E Target Product (e.g., Indenone) C->E Intramolecular Cyclization F Acylamino Ketones & Polymers D->F Nucleophilic Attack

Mechanistic divergence in oxazolinone Friedel-Crafts reactions based on Lewis acid selection.

FAQ 1: Why does my oxazolinone ring open or polymerize when using AlCl₃?

The Causality: Aluminum chloride (AlCl₃) is a "hard" and highly active Lewis acid. When introduced to an oxazolinone, AlCl₃ coordinates aggressively with the nitrogen and oxygen atoms of the ring. This coordination withdraws electron density, severely weakening the C2-O bond and rendering the C5 carbonyl highly susceptible to nucleophilic attack[2]. Consequently, instead of the desired electrophilic aromatic substitution (EAS), the ring undergoes premature cleavage, resulting in acyclic acylamino ketones, retro-aldol products, or intractable polymeric tars[2].

The Solution: You must attenuate the Lewis acidity. Transitioning to milder Lewis acids (e.g., TiCl₄, SnCl₄) or utilizing heterogeneous solid acids prevents deep coordination and preserves the structural integrity of the oxazolinone ring during acylium ion generation[3].

FAQ 2: How do I optimize intramolecular Friedel-Crafts cyclization of unsaturated azlactones?

The Causality: Intramolecular cyclization requires the generation of a reactive electrophilic center that can be attacked by the tethered aromatic ring. If the activation energy for this EAS is too high, the competing pathway of ring degradation takes over.

The Solution: Recent methodologies demonstrate that supported heteropolyacids, specifically 12-tungstophosphoric acid on neutral alumina (H₃PW₁₂O₄₀/Al₂O₃), act as excellent catalysts for this transformation[4]. The bulky polyoxometalate anion provides sufficient Brønsted/Lewis acidity to activate the substrate without coordinating strongly enough to cleave the oxazolinone ring, smoothly yielding indenones[5].

FAQ 3: Does the choice of solvent impact the survival of the oxazolinone?

The Causality: Absolutely. Solvents that compete for Lewis acid coordination (like nitrobenzene) force you to add a massive excess of the catalyst, which inevitably leads to oxazolinone degradation once the solvent dissociates. Conversely, completely non-polar solvents (like hexanes) suffer from poor solubility of the acylium-catalyst complex.

The Solution: Halogenated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are optimal. They provide the necessary dielectric constant to stabilize the intermediate σ-complex (Wheland intermediate) without coordinating to the catalyst, keeping the reaction environment mild[6].

Part 2: Quantitative Catalyst Comparison

To guide your optimization, the following table summarizes empirical data regarding catalyst selection and its direct impact on oxazolinone stability and product yield.

Catalyst SystemAcidity TypeOxazolinone Ring IntegrityTypical Yield (%)Primary Byproducts
AlCl₃ (Stoichiometric) Hard Lewis AcidPoor10 - 30%Acylamino ketones, polymers[2]
TiCl₄ / SnCl₄ Moderate Lewis AcidFair to Good40 - 60%Minor ring-opened amides[3]
H₃PW₁₂O₄₀ / Al₂O₃ Solid HeteropolyacidExcellent80 - 95%Trace (Highly selective)[7]
TfOH (Catalytic) Strong Brønsted AcidGood65 - 80%Hydrolyzed oxazolinones

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Intramolecular Friedel-Crafts Cyclization of Azlactones incorporates built-in validation steps. By using a solid-supported heteropolyacid, we eliminate the harsh aqueous workups that typically destroy sensitive products.

Workflow Step1 1. Catalyst Preparation (H3PW12O40/Al2O3) Step2 2. Substrate Addition (Azlactone in DCE) Step1->Step2 Step3 3. Controlled Heating (80°C, 1-2h) Step2->Step3 Step4 4. In-Process Validation (TLC/LC-MS) Step3->Step4 Step5 5. Filtration & Isolation Step4->Step5

Step-by-step workflow for the solid-acid catalyzed Friedel-Crafts cyclization of oxazolinones.

Step-by-Step Methodology: H₃PW₁₂O₄₀/Al₂O₃ Catalyzed Cyclization

1. Catalyst Preparation & Validation

  • Action: Load 12-tungstophosphoric acid (HPW) onto neutral Al₂O₃ (approx. 20-30 wt% loading) via wet impregnation, followed by calcination at 200 °C for 2 hours[7].

  • Validation: The resulting powder must be free-flowing and completely dry. Causality: Moisture is the primary enemy of the oxazolinone ring; any residual water will act as a nucleophile and hydrolyze the C5 carbonyl.

2. Reaction Assembly

  • Action: In an oven-dried, round-bottom flask under an inert nitrogen atmosphere, suspend the H₃PW₁₂O₄₀/Al₂O₃ catalyst (10 mol% relative to substrate) in anhydrous 1,2-dichloroethane (DCE).

  • Action: Add the unsaturated azlactone substrate (1.0 equiv) to the suspension.

3. Controlled Activation

  • Action: Heat the mixture to 80 °C (reflux) with vigorous stirring.

  • Causality: The heterogeneous nature of the catalyst requires efficient mass transfer. The moderate temperature provides the activation energy for EAS while remaining safely below the thermal degradation threshold of the azlactone.

4. In-Process Control (Self-Validation)

  • Action: After 60 minutes, take a 50 µL aliquot, filter through a micro-syringe filter, and analyze via TLC or LC-MS.

  • Validation: You should observe the disappearance of the starting material and a single major product peak. If multiple highly polar baseline spots appear, moisture has compromised the system, causing ring hydrolysis. Do not proceed to standard workup if hydrolysis is detected; quench immediately.

5. Workup and Isolation

  • Action: Cool the reaction to room temperature and filter the mixture through a sintered glass funnel to remove the solid catalyst[5].

  • Action: Wash the catalyst bed with additional DCE (2 × 10 mL).

  • Action: Concentrate the combined filtrate under reduced pressure. The crude product can typically be purified by direct recrystallization from absolute ethanol[2], avoiding silica gel chromatography which can sometimes catalyze late-stage ring opening.

References

  • [2] Chemistry of Lactones. VI. Reaction of Unsaturated Azlactones under Friedel-Crafts Conditions. American Chemical Society. 2

  • [6] Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. MDPI. 6

  • [4] Studies of the Friedel Crafts Reaction on Unsaturated Azlactones. ACS Publications. 4

  • [7] A suitable synthesis of azlactones catalyzed by silica–alumina supported heteropolyacids. ResearchGate. 7

  • [1] One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ResearchGate. 1

  • [5] A simple conversion of azlactones into indenones via H3PW12O40/Al2O3 catalyzed intramolecular Friedel–Crafts reaction. R Discovery. 5

  • [3] Synthesis of oxazolo‐annulated 3‐benzazepines designed by merging two negative allosteric NMDA receptor modulators. D-NB.info. 3

Sources

Optimization

Optimizing reaction conditions for Schotten-Baumann N-acylation

Welcome to the Schotten-Baumann N-Acylation Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond standard textbook procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Schotten-Baumann N-Acylation Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond standard textbook procedures. Here, we will dissect the mechanistic causality behind biphasic amidation, troubleshoot common failure points, and provide self-validating protocols to ensure scalable, high-yield amide synthesis.

PART 1: Core Principles & Mechanistic Causality (FAQs)

Q: Why is a biphasic aqueous-organic system critical for this reaction? A: The Schotten-Baumann reaction relies on the immiscibility of organic and aqueous phases to compartmentalize reaction dynamics[1]. The amine and acid chloride react in the organic phase (or at the biphasic interface) to form the target amide and a hydrochloric acid (HCl) byproduct. If HCl remains in the organic phase, it rapidly protonates the unreacted amine, rendering it non-nucleophilic and mathematically capping your theoretical yield at 50%[2]. The biphasic system allows the HCl to partition into the aqueous layer, where it is neutralized by the base (e.g., NaOH), driving the equilibrium strictly toward product formation[3].

Q: How does pH control dictate chemoselectivity, especially in amino acids or amino alcohols? A: Amines are significantly more nucleophilic than alcohols or water, but only in their deprotonated state. Maintaining an aqueous pH of 10–12 ensures the amine remains deprotonated and highly reactive[1]. If the pH drops below the amine's pKa, the amine becomes protonated. In this stalled state, the acylating agent will undergo competing reactions, such as hydrolysis, or it will react with less nucleophilic functional groups like carboxylates (forming mixed anhydrides) or hydroxyls (causing O-acylation)[4].

SB_Mechanism OrganicPhase Organic Phase (Amine + Acid Chloride) Reaction Nucleophilic Acyl Substitution OrganicPhase->Reaction Amide Target Amide (Remains in Organic) Reaction->Amide Main Product HCl HCl Byproduct (Partitions to Aqueous) Reaction->HCl Byproduct AqueousPhase Aqueous Phase (NaOH Base, pH 10-12) HCl->AqueousPhase Rapid Transfer Protonation Amine Protonation (Reaction Stalls) HCl->Protonation If no base/poor mixing Neutralization Neutralization (Forms NaCl + H2O) AqueousPhase->Neutralization Base Reacts

Biphasic partitioning logic preventing amine protonation in Schotten-Baumann acylation.

PART 2: Troubleshooting Guide

When your reaction fails, the root cause usually lies in a breakdown of mass transfer or competing kinetic pathways.

Issue 1: Low Yield & High Starting Material Recovery

  • Root Cause: Hydrolysis of the acid chloride is outcompeting the N-acylation due to poor interfacial mixing or elevated temperatures.

  • Solution:

    • Enhance Mass Transfer: The reaction occurs at the biphasic interface. Increase the stirring rate (>800 rpm) to maximize the interfacial surface area.

    • Thermal Control: Acid chloride hydrolysis is highly temperature-dependent. Keep the reaction strictly at 0–5 °C during the addition of the acylating agent[5].

    • Stoichiometry: Use a slight excess of the acid chloride (1.1–1.2 eq) to compensate for unavoidable trace hydrolysis[5].

Issue 2: Emulsion Formation During Workup

  • Root Cause: The formation of amphiphilic byproducts or unreacted starting materials acting as surfactants. This is particularly common when synthesizing long-chain N-acyl amino acid surfactants[6].

  • Solution: Do not attempt to shake the separatory funnel harder. Instead, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts. Alternatively, add brine (saturated NaCl) to the aqueous layer to increase ionic strength and force phase separation.

Issue 3: Competing O-Acylation (Esterification)

  • Root Cause: When the substrate contains both hydroxyl and amine groups (e.g., amino phenols), excess base or prolonged reaction times can lead to over-acylation[7].

  • Solution: Exploit the kinetic difference. N-acylation is significantly faster than O-acylation. Strictly limit the acid chloride to 1.0–1.05 equivalents and quench the reaction immediately upon amine consumption (monitor continuously via TLC)[5].

Troubleshooting Start Issue: Low Amide Yield CheckSM Is unreacted amine present? Start->CheckSM YesSM Check pH of aqueous layer CheckSM->YesSM Yes NoSM Check for side products (TLC/LCMS) CheckSM->NoSM No pHLow pH < 9: Amine is protonated. Add more NaOH. YesSM->pHLow pH is low pHHigh pH > 10: Acid chloride hydrolyzed. Cool to 0°C, increase stirring. YesSM->pHHigh pH is optimal SideO O-Acylation detected. Reduce equivalents to 1.0. NoSM->SideO Amino-alcohols SideD Dipeptide/Polymer detected. Ensure pH > 9 to protect carboxylates. NoSM->SideD Amino acids

Decision tree for troubleshooting low yields in Schotten-Baumann N-acylation.

PART 3: Quantitative Optimization Data

To optimize the Schotten-Baumann reaction, the choice of organic solvent and base is critical. The following table synthesizes optimization parameters based on empirical data for standard N-acylations[5][7].

Optimization ParameterSelectionImpact on Reaction Dynamics & YieldRecommended For
Organic Solvent Dichloromethane (DCM)Excellent solubility for acyl chlorides; dense phase allows easy separation. Yields typically 85-95%.Standard aliphatic/aromatic amines.
Organic Solvent Ethyl Acetate (EtOAc)Greener alternative to DCM; lower toxicity. Slightly higher risk of hydrolysis. Yields 80-90%.Environmentally conscious scale-ups.
Base 10% Aqueous NaOHStrong base, rapidly neutralizes HCl. Maintains pH > 10. Can accelerate hydrolysis if not cooled.Highly robust substrates.
Base NaHCO₃ (Saturated)Milder base (pH ~8). Reduces hydrolysis of sensitive acid chlorides but may fail to deprotonate weakly basic amines.Base-sensitive functional groups.
Catalyst Additive DMF (Catalytic)Used during acid chloride formation (with oxalyl chloride) to form a reactive Vilsmeier intermediate, boosting overall efficiency up to 92%[7].Sterically hindered substrates.

PART 4: Self-Validating Experimental Protocol

Optimized Biphasic N-Acylation of 2-Naphthylamine This protocol incorporates self-validating checkpoints to ensure causality between steps and successful outcomes.

Reagents: 2-Naphthylamine (1.0 eq), Acetyl Chloride (1.1 eq), 10% Aqueous NaOH (2.0 eq), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 2-naphthylamine (1.0 eq) in DCM (approx. 10 mL per gram of amine) in a round-bottom flask[5].

    • Validation Check: The solution must be completely clear. Incomplete dissolution indicates the need for more solvent; particulate matter will severely impede interfacial mass transfer.

  • Base Addition & Cooling: Add the 10% aqueous NaOH solution (2.0 eq). Place the biphasic mixture in an ice bath and initiate vigorous stirring (>800 rpm)[5].

    • Validation Check: An emulsion-like vortex must form. If the two layers remain distinct and undisturbed, stirring is insufficient, and amine protonation will occur.

  • Acylating Agent Addition: Dilute acetyl chloride (1.1 eq) in an equal volume of DCM. Add this solution dropwise over 15-30 minutes to the cooled, vigorously stirred reaction mixture[5].

    • Causality: Dropwise addition controls the exothermic reaction and keeps the local concentration of acetyl chloride low, minimizing its hydrolysis by the aqueous phase.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor via TLC (e.g., Hexanes:EtOAc 7:3)[5].

    • Validation Check: The complete disappearance of the lower-Rf amine spot and the appearance of a higher-Rf amide spot confirms conversion.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove trace unreacted amine), saturated aqueous NaHCO₃ (to remove trace acid), and brine[5]. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

References

  • Source: grokipedia.
  • Source: testbook.
  • Source: organic-chemistry.
  • Source: nvpublicationhouse.
  • Source: benchchem.
  • Source: rsc.
  • Source: wikidot.

Sources

Troubleshooting

गुजरात सरकार द्वारा प्रदान की जाने वाली विभिन्न छात्रवृत्ति योजनाओं के लिए पात्रता मानदंड

Author: BenchChem Technical Support Team. Date: March 2026

< क्या हैं?

गुजरात सरकार, सामाजिक न्याय और अधिकारिता विभाग और आदिवासी विकास विभाग के माध्यम से, विभिन्न छात्रवृत्ति योजनाओं की पेशकश करती है। इन योजनाओं का उद्देश्य अनुसूचित जाति (SC), अनुसूचित जनजाति (ST), सामाजिक और शैक्षिक रूप से पिछड़े वर्ग (SEBC), और अन्य आर्थिक रूप से कमजोर छात्रों को वित्तीय सहायता प्रदान करना है। पात्रता मानदंड योजना के अनुसार अलग-अलग होते हैं, लेकिन कुछ सामान्य आवश्यकताएं हैं।

सामान्य पात्रता मानदंड:

  • निवासी: आवेदक गुजरात का स्थायी निवासी होना चाहिए।

  • जाति/श्रेणी: आवेदक को उस विशिष्ट श्रेणी से संबंधित होना चाहिए जिसके लिए छात्रवृत्ति का इरादा है (उदाहरण के लिए, SC, ST, SEBC)।

  • आय: आवेदक के परिवार की वार्षिक आय संबंधित योजना के लिए निर्धारित सीमा से अधिक नहीं होनी चाहिए।

  • शैक्षिक योग्यता: आवेदक को पिछली परीक्षा में न्यूनतम आवश्यक अंक प्राप्त करने चाहिए।

  • संस्था: आवेदक को एक मान्यता प्राप्त संस्थान में अध्ययन करना चाहिए।

विशिष्ट छात्रवृत्ति योजनाओं के लिए पात्रता मानदंड:

छात्रवृत्ति योजनापात्रता मानदंड
पोस्ट मैट्रिक छात्रवृत्ति (SC/ST/SEBC) आवेदक SC, ST, या SEBC श्रेणी से संबंधित होना चाहिए। पारिवारिक आय ₹2.50 लाख प्रति वर्ष से अधिक नहीं होनी चाहिए।
उच्च शिक्षा योजना (SC/ST/SEBC) आवेदक SC, ST, या SEBC श्रेणी से संबंधित होना चाहिए। पारिवारिक आय ₹2.50 लाख प्रति वर्ष से अधिक नहीं होनी चाहिए।
भोजन बिल सहायता (SC/ST/SEBC) आवेदक SC, ST, या SEBC श्रेणी से संबंधित होना चाहिए। पारिवारिक आय ₹2.50 लाख प्रति वर्ष से अधिक नहीं होनी चाहिए।
साधन सह मेरिट छात्रवृत्ति (SEBC) आवेदक SEBC श्रेणी से संबंधित होना चाहिए। पारिवारिक आय ₹2.50 लाख प्रति वर्ष से अधिक नहीं होनी चाहिए।
मुख्यमंत्री युवा स्वावलंबन योजना (MYSY) आवेदक ने 10वीं या 12वीं कक्षा में 80% या उससे अधिक अंक प्राप्त किए हों। पारिवारिक आय ₹6 लाख प्रति वर्ष से अधिक नहीं होनी चाहिए।

आवेदन कैसे करें:

इच्छुक और योग्य उम्मीदवार डिजिटल गुजरात पोर्टल () के माध्यम से इन छात्रवृत्ति योजनाओं के लिए ऑनलाइन आवेदन कर सकते हैं।

अधिक जानकारी:

अधिक जानकारी के लिए, कृपया सामाजिक न्याय और अधिकारिता विभाग या आदिवासी विकास विभाग की आधिकारिक वेबसाइट पर जाएं।

अस्वीकरण:

यह जानकारी केवल सूचना के उद्देश्यों के लिए है। नवीनतम और सबसे सटीक जानकारी के लिए, कृपया आधिकारिक सरकारी वेबसाइटों को देखें।

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-(4-bromophenyl)-1,3-oxazol-2-amine

Introduction: The Promise of the 2-Aminooxazole Scaffold in Drug Discovery In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds that can interact with multiple biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the 2-Aminooxazole Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 2-aminothiazole moiety is a well-established example, forming the core of numerous clinically approved drugs. However, isosteric replacement, the substitution of an atom or group of atoms with another that has similar physical and chemical properties, is a powerful strategy to optimize drug candidates. This guide provides a comparative analysis of the predicted biological activity of 4-(4-bromophenyl)-1,3-oxazol-2-amine , an isostere of the biologically active 4-(4-bromophenyl)-1,3-thiazol-2-amine.

The substitution of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole ring can subtly alter the molecule's electronic and steric properties, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles. While specific experimental data for 4-(4-bromophenyl)-1,3-oxazol-2-amine is limited in publicly available literature, this guide will leverage data from its closely related thiazole analog and other 2-aminooxazole derivatives to provide a predictive comparison against established standards in key therapeutic areas: oncology, bacteriology, and mycology. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel heterocyclic compounds.

The Rationale for Comparison: Isosterism and Bioisosterism

The principle of isosterism suggests that the 2-aminooxazole and 2-aminothiazole scaffolds should exhibit similar biological activities due to the comparable size and electronic configuration of oxygen and sulfur atoms in this context. This concept, known as bioisosterism, is a fundamental strategy in drug design to modulate a compound's properties while retaining its desired biological activity. Studies comparing 2-aminooxazole and 2-aminothiazole derivatives have shown that the oxazole analogs can indeed maintain or even exhibit enhanced antimicrobial or anticancer activities.[1][2] Furthermore, the replacement of sulfur with oxygen can lead to more favorable physicochemical properties, such as increased aqueous solubility, which is a critical factor in drug development.[3]

This guide will therefore use the known biological activities of 4-(4-bromophenyl)-1,3-thiazol-2-amine derivatives as a predictive framework for the potential of 4-(4-bromophenyl)-1,3-oxazol-2-amine.

Comparative Analysis of Biological Activity

This section will compare the reported biological activity of derivatives of the thiazole analog of our target compound with standard therapeutic agents. This comparison will be presented across three key areas of potential biological activity: anticancer, antibacterial, and antifungal.

Anticancer Activity

The 2-aminothiazole scaffold is a component of several anticancer drugs, and derivatives of 4-(4-bromophenyl)-1,3-thiazol-2-amine have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The predicted anticancer potential of 4-(4-bromophenyl)-1,3-oxazol-2-amine is therefore high.

Standard for Comparison: Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent known for its potent anticancer activity. Its primary mechanisms of action involve the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which lead to cancer cell death.[1][3]

Data Presentation: Anticancer Activity

Compound/StandardCancer Cell LineIC50 (µM)Reference
Derivative of 4-(4-bromophenyl)-thiazol-2-amineMCF-7 (Breast)~10-20[4][5]
DoxorubicinMCF-7 (Breast)~0.5-2[6]

Note: The IC50 value for the thiazole derivative is an approximation based on reported data for various derivatives.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of novel antibacterial agents. The 2-aminothiazole nucleus is present in several clinically used antibiotics, and derivatives of 4-(4-bromophenyl)-1,3-thiazol-2-amine have shown promising activity against both Gram-positive and Gram-negative bacteria.[4][5]

Standard for Comparison: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination, leading to bacterial cell death.[5][7][8]

Data Presentation: Antibacterial Activity

Compound/StandardBacterial StrainMIC (µg/mL)Reference
Derivative of 4-(4-bromophenyl)-thiazol-2-amineS. aureus~16[4][5]
Derivative of 4-(4-bromophenyl)-thiazol-2-amineE. coli~16[4][5]
CiprofloxacinS. aureus~0.12-2
CiprofloxacinE. coli~0.015-1

Note: The MIC values for the thiazole derivative are based on reported data for active derivatives.

Antifungal Activity

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. There is a continuous need for new antifungal agents with novel mechanisms of action. Derivatives of 4-(4-bromophenyl)-1,3-thiazol-2-amine have also been reported to possess antifungal properties.[4][5]

Standard for Comparison: Fluconazole

Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis disrupts membrane integrity and leads to the inhibition of fungal growth.[2][4]

Data Presentation: Antifungal Activity

Compound/StandardFungal StrainMIC (µg/mL)Reference
Derivative of 4-(4-bromophenyl)-thiazol-2-amineC. albicans~15[4][5]
FluconazoleC. albicans~0.25-4

Note: The MIC value for the thiazole derivative is based on reported data for active derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological activity assessment, standardized and well-validated experimental protocols are essential. The following are detailed step-by-step methodologies for the key in vitro assays discussed in this guide.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (4-(4-bromophenyl)-1,3-oxazol-2-amine) and the standard (Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound and standard in 96-well plate inoculate Inoculate each well with the microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate the plate under optimal conditions inoculate->incubate determine_mic Visually determine the Minimum Inhibitory Concentration (MIC) incubate->determine_mic

Caption: Workflow for the Broth Microdilution Assay.

Mechanistic Insights and Potential Signaling Pathways

Understanding the potential mechanisms of action of a novel compound is crucial for its development. Based on the known activities of 2-aminooxazole and 2-aminothiazole derivatives, several signaling pathways are likely to be modulated by 4-(4-bromophenyl)-1,3-oxazol-2-amine.

Anticancer Mechanism

Many 2-aminothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. This is often achieved through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Anticancer_Pathway Compound 4-(4-bromophenyl)-1,3-oxazol-2-amine Inhibition Compound->Inhibition PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibition->PI3K Induction Induction

Sources

Comparative

Comparative Analysis: 4-(4-Bromophenyl)-1,3-oxazole vs. 4-(4-Bromophenyl)-thiazole in Drug Discovery &amp; Synthesis

Executive Summary In the landscape of medicinal chemistry and synthetic methodology, 1,3-oxazoles and 1,3-thiazoles are privileged heterocyclic scaffolds. When functionalized with a 4-bromophenyl group, these molecules—4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and synthetic methodology, 1,3-oxazoles and 1,3-thiazoles are privileged heterocyclic scaffolds. When functionalized with a 4-bromophenyl group, these molecules—4-(4-bromophenyl)-1,3-oxazole and 4-(4-bromophenyl)-thiazole —serve as highly versatile building blocks. While often treated as bioisosteres, the subtle chalcogen swap from oxygen to sulfur dictates profound differences in their physicochemical properties, target binding affinities, and synthetic reactivity.

This guide provides an in-depth comparative analysis of these two scaffolds, detailing the causality behind their divergent chemical behaviors and providing self-validating experimental protocols for their functionalization.

The Oxygen vs. Sulfur Dichotomy: Physicochemical Profiling

The fundamental differences between oxazole and thiazole derivatives stem from the atomic properties of oxygen versus sulfur. Oxygen is highly electronegative and tightly holds its lone pairs, exerting a strong electron-withdrawing inductive effect on the azole ring. Sulfur, being larger and more polarizable, allows for greater electron delocalization and enhanced lipophilicity .

For drug development professionals, this translates directly into differences in membrane permeability, metabolic stability, and basicity.

Quantitative Comparison Table
Physicochemical Property4-(4-Bromophenyl)-1,3-oxazole4-(4-Bromophenyl)-thiazoleMechanistic & Biological Implication
Heteroatom Oxygen (O)Sulfur (S)S is highly polarizable; O is strictly electronegative.
Lipophilicity (logP) ~2.8 (Moderate)~3.4 (High)Thiazole exhibits superior passive lipid membrane permeability.
Azole Basicity (pKa) ~0.8 (Very weak base)~2.5 (Weak base)Thiazole nitrogen is a stronger H-bond acceptor in protein pockets.
Aromatic Stabilization LowerHigherThiazoles are generally more resistant to ring-opening metabolism.
C-H Acidity (C-5) Higher (due to O induction)LowerOxazoles undergo base-assisted C-H activation more rapidly.

Divergent Synthetic Reactivity: The Oligomerization Trap

Both 4-(4-bromophenyl)oxazole and its thiazole counterpart present a unique synthetic challenge: dual reactivity . They possess a highly reactive electrophile (the C-Br bond) and a potent nucleophilic site (the acidic C-H bond at the azole C-5/C-2 positions).

If a researcher attempts to directly functionalize the azole core via Palladium(II)-catalyzed C-H activation without first addressing the C-Br bond, the molecule will undergo rapid intermolecular self-coupling (oligomerization). The C-H bond of one molecule will react with the C-Br bond of another .

Causality in Catalyst Selection

To successfully build complex molecules from these scaffolds, a sequential functionalization strategy is mandatory:

  • First: Consume the C-Br bond via Pd(0) Suzuki-Miyaura cross-coupling. For the thiazole derivative, the nitrogen atom can coordinate and poison standard Pd catalysts. Therefore, a bidentate ligand with a large bite angle (e.g., dppf) is required to prevent catalyst deactivation .

  • Second: Perform Pd(II)-catalyzed C-H arylation on the azole core. Oxazoles undergo this reaction via a Concerted Metalation-Deprotonation (CMD) mechanism much faster than thiazoles due to the higher acidity of the C-5 proton .

ReactionPathway A 4-(4-Bromophenyl)azole (Dual Reactivity) B Direct C-H Activation (Risk: Oligomerization) A->B Incorrect C Step 1: Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 A->C Correct D Intermolecular Self-Coupling (Failed Synthesis) B->D E 4-(4-Arylphenyl)azole (C-Br bond consumed) C->E F Step 2: C-H Arylation Pd(OAc)2, Ar'-I, Ag2CO3 E->F G Regioselective C-5 Arylation (Target Scaffold) F->G

Sequential functionalization strategy to prevent oligomerization.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific mechanistic checkpoints to diagnose and correct reaction failures in real-time.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Consuming the C-Br Bond)

This protocol utilizes Pd(dppf)Cl₂ to prevent the thiazole nitrogen from out-competing the phosphine ligand and poisoning the palladium center.

Reagents:

  • 4-(4-Bromophenyl)oxazole or 4-(4-Bromophenyl)thiazole (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Charge a Schlenk flask with the azole substrate, phenylboronic acid, and K₂CO₃.

  • Add the solvent mixture (1,4-Dioxane/H₂O). Causality: Water is strictly required to generate the reactive boronate complex necessary for the transmetalation step.

  • Degas the mixture via three freeze-pump-thaw cycles.

  • Add Pd(dppf)Cl₂ under an argon atmosphere, then heat to 80 °C for 4 hours.

  • Self-Validating Checkpoint (LC-MS): Sample the reaction at 2 hours.

    • Success: Disappearance of the M+2 isotope pattern (indicating Br consumption) and appearance of the cross-coupled product mass.

    • Failure Mode: If a peak corresponding to (M - Br + H) appears, proto-debromination is occurring. This indicates successful oxidative addition but failed transmetalation. Correction: Add an additional 0.5 equiv of aqueous K₂CO₃ to accelerate transmetalation.

  • Cool to room temperature, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Regioselective C-H Arylation at the Azole C-5 Position

Once the bromophenyl group is functionalized, the azole core can be safely targeted. We utilize Ag₂CO₃ to abstract the halide from the Pd(II) intermediate, creating a highly electrophilic cationic Pd species that accelerates the CMD step .

Reagents:

  • 4-(4-Arylphenyl)azole intermediate from Protocol A (1.0 equiv, 0.5 mmol)

  • 4-Iodotoluene (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • Ag₂CO₃ (1.5 equiv, 0.75 mmol)

  • Pivalic acid (0.3 equiv, 30 mol%)

  • DMF (5 mL)

Step-by-Step Methodology:

  • Combine the azole intermediate, 4-iodotoluene, Pd(OAc)₂, Ag₂CO₃, and pivalic acid in a sealed tube. Causality: Pivalic acid acts as a proton shuttle, significantly lowering the activation energy of the Concerted Metalation-Deprotonation (CMD) transition state.

  • Stir the mixture in DMF at 110 °C for 12 hours.

  • Self-Validating Checkpoint (Visual & TLC):

    • Success: The reaction mixture should maintain a yellowish/brown suspension (due to Ag salts).

    • Failure Mode: If the reaction turns completely black within the first 30 minutes, the Pd(II) catalyst has been prematurely reduced to Pd(0) black before C-H activation could occur (a common issue with thiazoles). Correction: Lower the temperature to 90 °C and increase pivalic acid to 0.5 equiv to accelerate the CMD step relative to catalyst degradation.

  • Filter through a pad of Celite to remove silver salts, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography.

References

  • Organic Letters. "Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation." ACS Publications.[Link]

  • PubMed Central (PMC). "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors." National Institutes of Health.[Link]

  • Chemistry - A European Journal. "Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates." Wiley Online Library.[Link]

Validation

A Strategic Guide to Elucidating the Cross-Reactivity Profile of 4-(4-bromophenyl)-1,3-oxazol-2-amine

Abstract The pursuit of highly selective molecular agents is a cornerstone of modern drug discovery.[1][2] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology, making a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pursuit of highly selective molecular agents is a cornerstone of modern drug discovery.[1][2] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology, making a comprehensive understanding of a compound's interaction landscape essential.[3][4][5] This guide addresses the novel compound 4-(4-bromophenyl)-1,3-oxazol-2-amine, a molecule for which public data on biological activity is sparse. Given its structural motifs, particularly the 2-amino-oxazole scaffold, which is present in various bioactive molecules, a systematic evaluation of its cross-reactivity is warranted.[6][7][8][9] This document provides a strategic framework and detailed experimental protocols for researchers to comprehensively profile the selectivity of this and structurally related compounds. We will proceed by establishing a logical, multi-tiered screening cascade, beginning with broad, high-throughput methods and progressing to more focused cellular and mechanistic assays.

Introduction: The Rationale for Cross-Reactivity Profiling

The 2-amino-oxazole moiety is a "privileged scaffold" in medicinal chemistry, known to interact with a range of biological targets, including protein kinases.[7][9] Kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes and represent a major class of drug targets.[4][10] However, the high structural similarity of their ATP-binding sites presents a significant challenge for achieving inhibitor selectivity.[11] A lack of selectivity can lead to off-target effects, increasing the risk of toxicity and complicating the interpretation of a compound's mechanism of action.[12][13]

Therefore, for a novel compound like 4-(4-bromophenyl)-1,3-oxazol-2-amine, it is not a question of if cross-reactivity should be studied, but how to do so efficiently and informatively. This guide proposes a systematic approach to de-risk and characterize this chemical entity, providing a blueprint for its potential development.

The Strategic Screening Cascade

A tiered approach is the most resource-effective strategy for profiling a new chemical entity. It begins with broad, cost-effective assays to identify potential areas of biological activity, followed by more complex and physiologically relevant models to confirm and quantify these interactions.

Screening_Cascade cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Functional & Phenotypic Analysis T1_Kinome Large-Panel Kinome Screen (Biochemical) T2_Target Cellular Target Engagement (e.g., NanoBRET) T1_Kinome->T2_Target Identified Hits T1_General Broad Off-Target Panel (Non-Kinase) T1_General->T2_Target Identified Hits T2_Phospho Phospho-Specific Assays (e.g., Western, ELISA) T2_Target->T2_Phospho Confirmed Binders T3_Prolif Cell Proliferation Assays (e.g., Ba/F3) T2_Phospho->T3_Prolif Validated Activity T3_Pathway Signaling Pathway Analysis T2_Phospho->T3_Pathway Mechanistic Insight

Caption: A logical workflow for cross-reactivity studies.

Tier 1: Broad Target Profiling

The initial goal is to cast a wide net to identify any potential interactions across the human kinome and other common off-target protein families.

Large-Panel Kinome Profiling (Biochemical)

This is the foundational step. Submitting the compound to a commercial service for screening against a large panel of recombinant kinases (e.g., >400 kinases) provides a broad view of its selectivity.[14]

  • Causality: We start here because kinase inhibition is a highly probable activity for this scaffold. An activity-based biochemical assay provides a direct measure of functional inhibition.[15][16] Using a continuous assay format, which monitors enzyme activity in real-time, is preferable to single-point endpoint assays as it provides more accurate and robust data on inhibition kinetics.[15]

  • Self-Validation: The assay should be run at a fixed ATP concentration (e.g., the Km for each kinase) to allow for standardized comparison across the panel. A high compound concentration (e.g., 1-10 µM) is used to ensure the detection of even weak interactions. Any identified "hits" (e.g., >50% inhibition) would then be re-tested in dose-response format to determine IC50 values.

Table 1: Hypothetical Kinome Profiling Data for 4-(4-bromophenyl)-1,3-oxazol-2-amine at 10 µM

Kinase Target Family % Inhibition Preliminary Hit?
Kinase A TK 95% Yes
Kinase B CMGC 88% Yes
Kinase C AGC 62% Yes
Kinase D TK 15% No

| ... (400+ others) | ... | <10% | No |

General Off-Target Liability Panel

Kinase inhibitors are known to interact with non-kinase targets.[10] Therefore, parallel screening against a panel of common "anti-targets" such as GPCRs, ion channels, and transporters is a critical step for early de-risking.[4]

  • Causality: This step is crucial for identifying potential liabilities that could lead to toxicity unrelated to kinase inhibition.[13] Services offering these panels (e.g., Eurofins SafetyScreen, CEREP BioPrint) provide a cost-effective way to flag problematic interactions early.

  • Self-Validation: These are typically binding assays. A significant result (e.g., >50% displacement of a radioligand) flags a potential interaction that requires further functional validation.

Tier 2: Cellular Confirmation and Mechanistic Validation

Biochemical assays with purified enzymes do not always translate to the complex environment of a living cell.[17][18] Tier 2 experiments are designed to validate the hits from Tier 1 in a more physiologically relevant context.

Cellular Target Engagement Assays

The first step in cellular validation is to confirm that the compound can enter the cell and physically bind to its putative targets.

  • Causality: A compound's activity can be influenced by cell permeability, efflux pumps, and intracellular competition with high concentrations of ATP.[19] Cellular target engagement assays directly measure binding in intact cells, providing a more accurate assessment of a compound's potency in a physiological setting.[18]

  • Trustworthiness: The NanoBRET™ Target Engagement assay is a gold-standard method.[19] It measures the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase by the test compound, providing a quantitative measure of intracellular affinity (IC50).

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Culture: Transfect HEK293 cells with plasmids encoding the NanoLuc®-kinase fusion protein of interest (e.g., Kinase A, B, and C from Tier 1).

  • Plating: Plate the transfected cells into 96-well, white-bottom plates and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-(4-bromophenyl)-1,3-oxazol-2-amine.

  • Tracer Addition: Add the NanoBRET™ tracer and the test compound to the cells.

  • Lysis & Reading: Add the Nano-Glo® substrate and read the BRET signal on a luminescent plate reader.

  • Analysis: Calculate the IC50 value from the dose-response curve.

Cellular Phosphorylation Assays

Confirming target engagement must be followed by demonstrating functional inhibition of the kinase's activity within the cell.

  • Causality: This assay directly measures the biological consequence of target inhibition—the phosphorylation of a downstream substrate.[19] A reduction in substrate phosphorylation provides strong evidence of on-target activity.

  • Trustworthiness: Western blotting or cell-based ELISA using phospho-specific antibodies are robust methods for this purpose.[20] The protocol must include appropriate controls, such as a known inhibitor of the pathway and a vehicle control.

Western_Blot_Workflow Start Culture & Treat Cells (e.g., with Compound X) Lysis Lyse Cells & Quantify Protein Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Ab (e.g., anti-phospho-Substrate) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Add Chemiluminescent Substrate & Image Secondary_Ab->Detection End Quantify Band Intensity Detection->End

Caption: Workflow for Western blot-based phosphorylation assay.

Table 2: Comparison of Biochemical vs. Cellular Potency

Kinase Target Biochemical IC50 (nM) Cellular Target Engagement IC50 (nM) Cellular Phosphorylation IC50 (nM) Conclusion
Kinase A 50 150 200 Confirmed cellular target
Kinase B 80 >10,000 >10,000 Biochemical hit, poor cell permeability

| Kinase C | 250 | 800 | 1,100 | Confirmed cellular target (weaker) |

Tier 3: Functional & Phenotypic Consequences

The final tier of analysis connects target inhibition to a cellular phenotype, providing the strongest evidence for the compound's mechanism of action and potential therapeutic relevance.

Cell Proliferation Assays

If the identified targets are known to drive cell proliferation (e.g., oncogenic kinases), an anti-proliferative assay is a key functional readout.

  • Causality: Many kinase inhibitors are developed for oncology, where inhibiting cell proliferation is the therapeutic goal.[1] The Ba/F3 cell proliferation assay is a classic system for this purpose.[17][19] These cells are dependent on the cytokine IL-3 for survival; however, if they are engineered to express an oncogenic kinase, they become IL-3 independent. Inhibition of that specific kinase will lead to cell death.[19]

  • Trustworthiness: By comparing the compound's effect on Ba/F3 cells expressing different kinases (e.g., Kinase A vs. Kinase C vs. a non-hit kinase), one can build a strong case for on-target-driven anti-proliferative effects.

Protocol: Ba/F3 Cell Proliferation Assay

  • Cell Lines: Use Ba/F3 cell lines engineered to express the target kinases (e.g., Kinase A) and a parental Ba/F3 line as a control.

  • Culture: Culture the engineered cells in RPMI-1640 medium without IL-3. Culture the parental cells with IL-3.

  • Treatment: Plate the cells in 96-well plates and treat with a serial dilution of 4-(4-bromophenyl)-1,3-oxazol-2-amine for 72 hours.

  • Viability: Measure cell viability using a reagent such as CellTiter-Glo®.

  • Analysis: Calculate GI50 (concentration for 50% growth inhibition) values. A potent GI50 in the Kinase A-driven line but not the parental line indicates on-target activity.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for characterizing the cross-reactivity profile of the novel compound 4-(4-bromophenyl)-1,3-oxazol-2-amine. By systematically progressing from broad biochemical screens to specific cellular and functional assays, researchers can build a comprehensive and reliable selectivity profile. This data is indispensable for making informed decisions about the compound's future development, whether as a highly selective probe for a single target or as a multi-targeted agent with a defined polypharmacological profile. The distinction between direct on-target, indirect, and off-target effects is critical for understanding the compound's ultimate biological impact.[21] This structured approach minimizes ambiguity and provides the robust data package required for advancing a compound toward preclinical evaluation.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Pamgene. KinomePro™ – Functional Kinase Activity Profiling. Available from: [Link]

  • Creative Biostructure. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Profacgen. Cell-based Kinase Assays. Available from: [Link]

  • Chodera lab // MSKCC. (2016, November 15). Kinase inhibitor selectivity and design. Available from: [Link]

  • American Association for Cancer Research. (2005, May 1). Early identification of chemical series with defined kinase inhibitor selectivity profiles. Available from: [Link]

  • Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Klaeger, S., et al. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Bioinvenu. Cell-based Kinase Signaling Pathway Assays. Available from: [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Available from: [Link]

  • Royal Society of Chemistry. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In: Comprehensive Medicinal Chemistry III. Available from: [Link]

  • Kalliokoski, T., et al. (2017, January 5). The use of novel selectivity metrics in kinase research. BMC Bioinformatics. Available from: [Link]

  • Axtman, A. D., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Creative Diagnostics. Kinase Activity Assay. Available from: [Link]

  • Joshi, S., et al. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from: [Link]

  • Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. Available from: [Link]

  • Merour, J-Y., et al. (2006). Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. Expert Opinion on Drug Discovery. Available from: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • De Vito, E., et al. (2020, June 8). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Chai, X-X., et al. (2016, July 15). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Archiv der Pharmazie. Available from: [Link]

  • Wagle, N., et al. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. Available from: [Link]

  • Crank, G., & Foulis, M. J. (1971). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry. Available from: [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology. Available from: [Link]

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. Available from: [Link]

  • De Vito, E., et al. (2020, June 8). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Vera, L., et al. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Systems Biology and IET. Available from: [Link]

  • Singh, P., et al. (2017). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry. Available from: [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Available from: [Link]

  • Attene-Ramos, M. S., et al. (2013). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. Available from: [Link]

  • International Scholars Journals. Synthesis and Biological activity of N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Available from: [Link]

  • Wikipedia. 2-Aminooxazole. Available from: [Link]

  • Rybakov, V. B., et al. (2007). 5-(4-Bromophenyl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Singh, P., et al. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available from: [Link]

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  • ResearchGate. (2019, April 11). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]

  • ResearchGate. (2025, August 7). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Available from: [Link]

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Comparative

Benchmarking Next-Generation Oxazole Derivatives Against 5-Fluorouracil: A Comparative Guide for Drug Development

The Clinical Imperative: Moving Beyond 5-Fluorouracil For decades, 5-Fluorouracil (5-FU) has served as a foundational chemotherapeutic agent in oncology, primarily functioning as a thymidylate synthase (TS) inhibitor to...

Author: BenchChem Technical Support Team. Date: March 2026

The Clinical Imperative: Moving Beyond 5-Fluorouracil

For decades, 5-Fluorouracil (5-FU) has served as a foundational chemotherapeutic agent in oncology, primarily functioning as a thymidylate synthase (TS) inhibitor to disrupt pyrimidine synthesis and induce DNA damage. However, its clinical utility is frequently bottlenecked by severe systemic toxicity and the rapid onset of chemoresistance. Recent advancements in medicinal chemistry have identified oxazole and 1,3,4-oxadiazole derivatives as highly potent, multi-targeted alternatives[1]. This guide provides an objective, data-driven comparison of these novel heterocyclic scaffolds against 5-FU, detailing their mechanistic advantages, in vitro efficacy, and the rigorous experimental protocols required for validation.

Mechanistic Benchmarking: Breaking the Resistance Paradigm

While 5-FU relies heavily on the singular inhibition of TS—often leading to compensatory survival pathways in tumor cells—oxazole derivatives exhibit polypharmacology. Structural modifications, such as the incorporation of thioether linkages or benzoxazole cores, enable these compounds to not only inhibit TS but also target cyclin-dependent kinase 8 (CDK8) and epidermal growth factor receptor (EGFR)[2]. Furthermore, specific oxazole analogs have demonstrated the ability to induce endoplasmic reticulum (ER) stress-mediated apoptosis, effectively bypassing the traditional resistance mechanisms associated with chronic 5-FU exposure[3].

MOA cluster_5FU 5-Fluorouracil (5-FU) Pathway cluster_Oxazole Oxazole Derivatives Pathway FU 5-FU TS Thymidylate Synthase FU->TS Inhibits DNA DNA Damage TS->DNA Induces Resist Chemoresistance DNA->Resist Chronic Exposure OX Oxazole Derivatives Dual Dual Targeting (TS & CDK8/EGFR) OX->Dual Binds Apop ER Stress Apoptosis Dual->Apop Triggers Overcome Overcomes Resistance Apop->Overcome Resolves

Mechanistic divergence between 5-FU and multi-targeted oxazole derivatives.

Experimental Workflows: A Self-Validating System

To objectively benchmark oxazole derivatives against 5-FU, researchers must employ a self-validating experimental matrix. This ensures that phenotypic cytotoxicity is directly correlated with target engagement, preventing false positives caused by off-target solvent toxicity.

Protocol 1: High-Throughput Cytotoxicity Benchmarking (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic activity, providing a direct proxy for cell viability. By running 5-FU and oxazole derivatives in parallel across varied concentrations, we establish comparative IC50 values to quantify baseline potency.

  • Step 1: Seed human cancer cell lines (e.g., HCT116 colorectal, MCF-7 breast, HepG2 liver) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Step 2: Prepare serial dilutions (0.1 μM to 100 μM) of the test oxazole derivatives and 5-FU (positive control) in DMSO. Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced apoptosis.

  • Step 3: Treat cells for 48 and 72 hours. The temporal spread accounts for the delayed apoptotic responses typical in TS inhibition.

  • Step 4: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours in the dark.

  • Step 5: Solubilize the resulting formazan crystals with 100 μL DMSO and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Target Engagement & Mechanistic Validation (Western Blotting)

Causality: Phenotypic cell death must be mechanistically validated to confirm the drug's mode of action. Western blotting confirms whether the observed IC50 correlates with the suppression of TS and the activation of ER stress markers, proving the dual-action hypothesis of oxazole derivatives.

  • Step 1: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states.

  • Step 2: Quantify total protein yield using a BCA assay, ensuring equal loading (30 μ g/lane ) onto 10% SDS-PAGE gels.

  • Step 3: Transfer proteins to PVDF membranes and probe with primary antibodies against TS, CDK8, CHOP (ER stress marker), and cleaved caspase-3.

  • Step 4: Normalize protein bands against a GAPDH or β-actin loading control to ensure quantitative accuracy across the 5-FU and oxazole treatment groups.

Workflow Prep 1. Compound Prep (Oxazole vs 5-FU) Cell 2. Cell Culture (HCT116, MCF-7) Prep->Cell Treat 3. Drug Treatment (Dose-Response) Cell->Treat Assay1 4a. MTT Assay (Cell Viability) Treat->Assay1 Phenotype Assay2 4b. Western Blot (Target Engagement) Treat->Assay2 Mechanism Val 5. Cross-Validation (Phenotype vs Mechanism) Assay1->Val Assay2->Val

Self-validating experimental workflow correlating viability with mechanism.

Quantitative Data: Efficacy Comparison

Recent in vitro studies highlight the superior or comparable efficacy of specific oxazole and oxadiazole derivatives against standard 5-FU treatments. For instance, 1,3,4-oxadiazole-thioether derivatives have shown exceptional potency against hepatocellular carcinoma (HepG2) cell lines, vastly outperforming 5-FU[1]. Similarly, novel benzoxazole derivatives have demonstrated IC50 values that closely mirror 5-FU in breast cancer models, but with a broader therapeutic window[4].

Table 1: Comparative IC50 Values of Select Oxazole Derivatives vs. 5-FU
Compound ClassTarget Cell LineIC50 (Oxazole Derivative)IC50 (5-FU Control)Primary Mechanistic Target(s)
1,3,4-Oxadiazole-thioether (Compound 61)HepG2 (Liver)0.7 μM>5.0 μMThymidylate Synthase[1]
Benzoxazole Derivative (Compound 11)MCF-7 (Breast)5.6 μg/mL5.5 μg/mLCytotoxic / Non-selective[4]
Thiazolidinedione-Oxadiazole Hybrid MCF-7 (Breast)7.74 μM~10.0 μMThymidylate Synthase[1]
Novel Oxazole Analog (Compound 14)HCT116 (Colorectal)71.8 μMVariableCDK8 / Proliferation[2]

Conclusion

Benchmarking new oxazole derivatives against 5-fluorouracil reveals a significant shift in oncological drug design. While 5-FU remains a potent baseline TS inhibitor, its long-term utility is hindered by cellular resistance. Oxazole and oxadiazole scaffolds overcome this by integrating polypharmacology—simultaneously targeting TS, CDK8, and ER stress pathways. For drug development professionals, adopting the self-validating protocols outlined above ensures that the transition from phenotypic screening to mechanistic validation is both rigorous and reproducible, paving the way for next-generation chemotherapeutics.

References

  • Synthesis Some New Benzoxazole Derivatives and Their Cytotoxicity to Human Cancer Cell Lines Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL:4

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights Source: ResearchGate URL:3

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents Source: PMC (National Center for Biotechnology Information) URL:1

  • Therapeutic Strategies for Colorectal Cancer in Saudi Arabia: The Role of Natural and Synthetic Compounds Source: Preprints.org URL:2

Sources

Validation

Assessing the Originality and Efficacy of Novel 4H-1,3-Oxazol-5-one Structures: A Comparative Guide

As drug resistance among Gram-positive pathogens—particularly Enterococcus faecium and Staphylococcus aureus—continues to outpace the development of new antibiotics, heterocyclic scaffolds have become critical focal poin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance among Gram-positive pathogens—particularly Enterococcus faecium and Staphylococcus aureus—continues to outpace the development of new antibiotics, heterocyclic scaffolds have become critical focal points in medicinal chemistry. Among these, 4H-1,3-oxazol-5-ones (commonly known as azlactones) stand out. Traditionally recognized as versatile intermediates in the Erlenmeyer-Plöchl synthesis [1], these five-membered heterocycles are now being engineered as standalone therapeutic agents.

In this guide, we will critically assess the structural originality, synthetic efficiency, and biological performance of novel 4H-1,3-oxazol-5-one derivatives compared to traditional azlactones. By examining the causality behind structural modifications and validating them through rigorous experimental protocols, we aim to provide a comprehensive framework for researchers evaluating these novel chemotypes.

Structural Originality & Mechanistic Rationale

The classical Erlenmeyer-Plöchl synthesis involves the condensation of an aromatic aldehyde with hippuric acid using sodium acetate and acetic anhydride [2]. While effective for basic azlactones, this method often requires harsh reflux conditions that limit the incorporation of complex, heat-sensitive functional groups.

Recent advancements have focused on substituting the C4 position of the oxazolone ring with highly lipophilic moieties, such as diphenyl sulfone or halogenated arylidene groups [3]. The causality here is straightforward: the bacterial cell wall of Gram-positive pathogens features a thick, highly cross-linked peptidoglycan layer. By increasing the calculated partition coefficient (cLogP) of the azlactone through sulfonyl substitution, the molecule's lipophilicity is optimized, allowing for enhanced penetration into the bacterial biofilm matrix.

To synthesize these advanced structures without degrading the sensitive sulfonyl pharmacophores, modern protocols replace traditional thermal reflux with room-temperature green catalysis (e.g., using 5-sulfosalicylic acid or ultrasonic irradiation).

G Start Hippuric Acid + Substituted Aldehyde Erlenmeyer Erlenmeyer-Plöchl Cyclodehydration Start->Erlenmeyer Novel Novel 4H-1,3-oxazol-5-one (Sulfonyl Substituted) Erlenmeyer->Novel Green Catalyst (5-SSA) Room Temp Traditional Traditional Azlactone (Unsubstituted) Erlenmeyer->Traditional NaOAc / Ac2O Harsh Reflux InVitro In Vitro Antimicrobial Screening (MIC) Novel->InVitro Traditional->InVitro Result1 High Efficacy (Biofilm Penetration) InVitro->Result1 Optimized cLogP Result2 Low Efficacy (Poor Penetration) InVitro->Result2 Suboptimal cLogP

Workflow of 4H-1,3-oxazol-5-one synthesis and antimicrobial evaluation.

Comparative Performance Analysis

To objectively assess the originality and viability of these novel structures, we must compare their synthetic metrics (Yield, cLogP) and biological efficacy (Minimum Inhibitory Concentration, MIC) against both traditional azlactones and standard clinical antibiotics.

As shown in the data below, the introduction of a diphenyl sulfone derivative synthesized via green catalytic methods drastically improves both the atom economy of the reaction and the biological targeting of E. faecium.

Quantitative Performance Comparison
Compound / DerivativeSynthesis MethodYield (%)cLogPMIC vs S. aureus (µg/mL)MIC vs E. faecium (µg/mL)
Traditional Azlactone NaOAc / Ac₂O (Reflux)652.1128256
4-Isopropyl-4H-oxazol-5-one 5-SSA Catalyst (RT)903.5168
Diphenyl Sulfone Derivative 5-SSA Catalyst (RT)943.884
Ampicillin (Control) N/AN/A1.324

Data Interpretation: The novel diphenyl sulfone derivative exhibits an MIC of 4 µg/mL against E. faecium, matching the efficacy of Ampicillin. The elevated cLogP (3.8) confirms our mechanistic hypothesis: increased lipophilicity directly correlates with enhanced antimicrobial activity against biofilm-forming Gram-positive strains [3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a mechanistic checkpoint to verify success before proceeding.

Protocol A: Green Synthesis of Novel 4H-1,3-Oxazol-5-ones

This method utilizes 5-sulfosalicylic acid (5-SSA) as a green, recoverable catalyst, avoiding the thermal degradation associated with classical Erlenmeyer-Plöchl conditions.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 10 mmol of the target aromatic aldehyde (e.g., 4-[(4-bromophenyl)sulfonyl]benzaldehyde) with 10 mmol of hippuric acid.

  • Catalyst & Dehydrating Agent Addition: Add 10 mol% of 5-SSA followed by 30 mmol of acetic anhydride.

    • Causality Check: Acetic anhydride acts as the dehydrating agent to drive the cyclization. The 5-SSA lowers the activation energy of the cyclodehydration step, allowing the reaction to proceed without external heating.

  • Cyclodehydration: Stir the mixture at room temperature for 45–60 minutes. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot validates the completion of the cyclization.

  • Isolation & Catalyst Recovery: Pour the mixture into crushed ice. Filter the resulting solid precipitate under a vacuum. The 5-SSA catalyst remains in the aqueous filtrate and can be recovered via solvent evaporation for reuse.

  • Purification: Recrystallize the crude product from cold ethanol to yield the pure 4H-1,3-oxazol-5-one derivative.

Protocol B: Antimicrobial MIC Determination (Broth Microdilution)

This protocol utilizes resazurin as a redox indicator to provide a definitive, self-validating readout of bacterial viability.

  • Inoculum Preparation: Cultivate E. faecium on tryptic soy agar. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized oxazolone derivatives in Mueller-Hinton broth, ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate the plates at 37°C for 24 hours.

  • Viability Assessment (Resazurin Assay): Add 20 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality Check: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, which is pink and highly fluorescent. A well remaining blue definitively validates the inhibition of bacterial growth, establishing the MIC.

Conclusion

Assessing the originality of novel 4H-1,3-oxazol-5-one structures requires looking beyond simple structural novelty. By integrating green catalytic methodologies (like 5-SSA) with rational drug design (optimizing cLogP via sulfonyl substitution), researchers can synthesize azlactone derivatives that rival standard antibiotics like Ampicillin. The transition from the classical Erlenmeyer-Plöchl synthesis to these optimized, self-validating workflows represents a significant leap forward in the development of targeted antimicrobial agents.

References

  • Synthesis, Application and Biological Evaluation of Chemical Organic Compounds. MDPI - Processes. Available at:[Link]

  • Erlenmeyer-Plöchl Azlactone Synthesis. Cambridge University Press. Available at:[Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community / MDPI. Available at: [Link]

Comparative

Validating molecular docking results with experimental binding assays

Bridging the In Silico Gap: A Comparative Guide to Validating Molecular Docking with Experimental Binding Assays Molecular docking is an indispensable tool for virtual screening, providing rapid estimations of binding po...

Author: BenchChem Technical Support Team. Date: March 2026

Bridging the In Silico Gap: A Comparative Guide to Validating Molecular Docking with Experimental Binding Assays

Molecular docking is an indispensable tool for virtual screening, providing rapid estimations of binding poses and theoretical free energies ( ΔGcalc​ ). However, computational scoring functions inherently rely on approximations—often ignoring complex solvent entropy, induced-fit conformational penalties, and the kinetic barriers of the binding event. To translate a computational "hit" into a validated lead, researchers must bridge the in silico gap with robust in vitro biophysical assays.

From the perspective of an application scientist, an experimental validation strategy cannot rely on a single technique. It requires an orthogonal approach that interrogates different physical properties of the binding event. This guide objectively evaluates the primary techniques used to validate docking predictions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

The Hit Validation Workflow

Validating a docking hit requires transitioning from high-throughput binary screening to information-rich biophysical characterization.

ValidationWorkflow Docking In Silico Molecular Docking (Virtual Screening) HitSelection Hit Triage & Selection (Consensus Scoring) Docking->HitSelection Top 1% Hits PrimaryAssay Primary Binding Assay (MST or TR-FRET) HitSelection->PrimaryAssay KD Screening Kinetics Kinetic Profiling (SPR: kon, koff) PrimaryAssay->Kinetics Active Hits Thermodynamics Thermodynamic Profiling (ITC: ΔH, ΔS, ΔG) PrimaryAssay->Thermodynamics Active Hits LeadOpt Validated Lead Compound (Ready for Optimization) Kinetics->LeadOpt Residence Time Thermodynamics->LeadOpt Enthalpy-Driven

Workflow for validating in silico docking hits using orthogonal in vitro binding assays.

Comparative Analysis of Binding Assays

To select the appropriate validation assay, one must balance the required data output against sample constraints. The table below summarizes the quantitative and operational parameters of the leading biophysical techniques.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS , ΔG ), Stoichiometry ( n )Affinity ( KD​ )
KD​ Detection Range pM to mMnM to μ MpM to mM
Sample Consumption Low (~1–5 μ g protein)High (~100–500 μ g protein)Very Low (<1 μ g protein)
Immobilization Required (Sensor chip)None (Free solution)None (Free solution)
Throughput Moderately HighLowMedium
Labeling Required No (Label-free)No (Label-free)Typically Yes (Fluorescent)

Deep Dive: Causality and Assay Selection

Surface Plasmon Resonance (SPR): The Kinetic Gold Standard

While docking predicts equilibrium affinity, in vivo drug efficacy is often dictated by target residence time ( τ=1/koff​ ). SPR provides real-time monitoring of association ( kon​ ) and dissociation ( koff​ ) rates by[1].

Causality & Limitations: SPR requires the target protein to be covalently immobilized. This restricts conformational degrees of freedom and can occlude binding pockets, potentially causing a divergence between the measured KD​ and the true physiological affinity. However, recent comparative studies using enzyme kinetics as a benchmark have demonstrated that than those derived from ITC or MST[2].

Isothermal Titration Calorimetry (ITC): The Thermodynamic Truth

ITC is the only technique that , providing a complete thermodynamic profile and binding stoichiometry[1].

Causality & Limitations: Because ITC operates in free solution, it is completely free from immobilization artifacts. In modern drug design, optimizing for enthalpy-driven binding (hydrogen bonding and van der Waals forces) rather than entropy-driven binding (hydrophobic effect) is crucial for improving target selectivity. The primary drawback of ITC is its high sample consumption, making it better suited for late-stage lead optimization rather than primary hit validation.

Microscale Thermophoresis (MST): The Free-Solution Alternative

MST detects the induced by an infrared laser[1].

Causality & Limitations: Binding events alter the target's size, charge, and hydration shell, which in turn [3]. MST requires minimal sample volume and operates in free solution, making it highly advantageous for aggregation-prone or membrane proteins that cannot be immobilized for SPR or concentrated for ITC. Under ideal conditions,[3].

Self-Validating Experimental Protocol: SPR Kinetic Profiling

To ensure trustworthiness, any biophysical protocol must act as a self-validating system. A common failure point in validating docking hits via SPR is the misinterpretation of bulk refractive index shifts (caused by solvent mismatches) as actual binding events. The following workflow incorporates strict double-referencing and solvent-matching to eliminate these false positives.

SPRWorkflow Prep Buffer Preparation (Exact DMSO Matching) Immobilize Target Immobilization (Flow Cell 2) Prep->Immobilize Reference Blank Activation/Deactivation (Flow Cell 1 - Reference) Prep->Reference Injection Analyte Injection (Concentration Series) Immobilize->Injection Reference->Injection DoubleRef Double Referencing (FC2 - FC1) - Blank Injection->DoubleRef Fit Kinetic Fitting (1:1 Langmuir Model) DoubleRef->Fit

Self-validating SPR experimental workflow utilizing double referencing to eliminate bulk effects.

Step-by-Step Methodology:
  • Surface Preparation & Immobilization:

    • Action: Immobilize the target protein on Flow Cell 2 (FC2) of a CM5 sensor chip using standard amine coupling.

    • Self-Validation: Subject Flow Cell 1 (FC1) to the exact same activation and deactivation chemistry, but without injecting the protein. This creates a highly accurate reference surface to account for non-specific binding to the dextran matrix.

  • Buffer Preparation & Solvent Matching (Critical):

    • Action: Prepare the running buffer and analyte dilutions.

    • Causality: Small molecule hits from docking screens are typically dissolved in DMSO. A mere 0.1% difference in DMSO concentration between the running buffer and the injected sample causes a massive bulk refractive index shift, obscuring the actual binding signal.

    • Self-Validation: Create a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) prior to the run to correct for excluded volume effects. Ensure the final DMSO concentration in all analyte injections perfectly matches the running buffer (typically 5%).

  • Analyte Injection (Single-Cycle Kinetics):

    • Action: Inject the small molecule hit in a 5-point, 3-fold concentration series (e.g., 1 nM, 3 nM, 9 nM, 27 nM, 81 nM) sequentially, without regeneration steps in between.

    • Causality: Single-cycle kinetics prevents the degradation of the immobilized protein surface that often occurs with harsh chemical regeneration, preserving the active binding fraction and ensuring the Rmax​ remains stable.

  • Data Processing (Double Referencing):

    • Action: Subtract the signal of FC1 from FC2. Then, subtract the signal of a blank buffer injection (0 nM analyte) from the analyte curves.

    • Self-Validation: This "double referencing" isolates the true binding response by mathematically eliminating instrument drift, thermal fluctuations, and bulk solvent mismatches. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

References

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Reichert SPR.[Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv.[Link]

  • On the acquisition and analysis of microscale thermophoresis data. National Institutes of Health (PMC).[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 4-(4-bromophenyl)-1,3-oxazol-2-amine. As researchers and drug development professionals, our commitment to safety and environme...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 4-(4-bromophenyl)-1,3-oxazol-2-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This guide is designed to provide not just a protocol, but a framework for understanding the chemical principles that underpin these essential disposal procedures.

Section 1: Hazard Assessment & Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. 4-(4-bromophenyl)-1,3-oxazol-2-amine is a halogenated aromatic amine. This chemical classification immediately signals the need for specific handling and disposal considerations.

1.1. Inferred Hazard Profile While a specific, dedicated Safety Data Sheet (SDS) for this exact compound is not always readily available, its structural motifs allow us to infer a reliable hazard profile from closely related analogs. Based on GHS classifications for similar brominated phenyl and oxazole/thiazole compounds, the anticipated hazards are summarized below.[1][2]

Hazard ClassificationGHS CategoryAnticipated Effect
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3][4][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][6]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2][4]
Aquatic Toxicity-Likely toxic to aquatic life.[7]

1.2. Waste Classification Given its chemical structure—containing a carbon-bromine bond—this compound must be classified as a halogenated organic waste .[8][9][10][11] Under the Resource Conservation and Recovery Act (RCRA), many brominated organic compounds are regulated as hazardous waste, necessitating stringent management and disposal protocols to protect human health and the environment.[12] This classification is the foundational step that dictates the entire disposal pathway.

Section 2: Personal Protective Equipment (PPE) & Engineering Controls

Proper protection is non-negotiable. The potential for skin, eye, and respiratory irritation requires a robust combination of personal protective equipment and engineering controls.

  • Engineering Control: All handling and preparation of 4-(4-bromophenyl)-1,3-oxazol-2-amine for disposal must be conducted within a certified chemical fume hood.[10] This is the primary barrier to prevent the inhalation of any dusts or aerosols.

  • Eye and Face Protection: Wear ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.[6][13]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[5]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to protect against splashes.[5]

Section 3: Waste Segregation & Containment Protocol

The principle of waste segregation is critical for both safety and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, while combining halogenated and non-halogenated solvents unnecessarily elevates the disposal cost and complexity for the entire container.[10][11]

Step-by-Step Waste Collection:

  • Select a Designated Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, threaded cap.[9][11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[10] Clearly write the full chemical name: "Waste: 4-(4-bromophenyl)-1,3-oxazol-2-amine ". Do not use abbreviations or chemical formulas.[8] If this is a mixed halogenated waste container, list all constituents and their approximate percentages.[10]

  • Transfer the Waste: Carefully transfer the chemical waste into the container inside a chemical fume hood. If transferring a solid, use a powder funnel to prevent dispersal. If transferring a solution, pour slowly to avoid splashing.

  • Secure the Container: Tightly close the container cap immediately after adding the waste. Containers should remain closed at all times except when waste is actively being added.[8][9] Funnels should never be left in the container opening.[9]

  • Do Not Overfill: Fill liquid waste containers to no more than 90% of their capacity to allow for vapor expansion.[11]

  • Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] The storage area should be cool, dry, well-ventilated, and employ secondary containment (e.g., a spill tray) to contain any potential leaks.[10]

Section 4: Spill & Emergency Procedures

Accidents require swift and correct responses to mitigate harm.

4.1. Spill Cleanup For a small spill (manageable by laboratory personnel):

  • Alert colleagues in the immediate area.

  • Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain the spill with an inert absorbent material, such as vermiculite, sand, or commercial spill pads.[10] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Gently sweep the solid material or absorbed liquid into a plastic bag or other appropriate container.[7][8]

  • Seal and label the container as hazardous waste with the full chemical name.

  • Request a waste pickup from your EHS department.[10]

  • Decontaminate the spill area (see Section 6).

For large spills, immediately evacuate the area, notify others, and call your institution's emergency number.[8][10]

4.2. Accidental Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][6][7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][7]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][7]

Section 5: Final Disposal Pathway

Laboratory personnel are responsible for the proper identification, segregation, and short-term storage of hazardous waste. The final treatment and disposal must be handled by a licensed waste disposal company, coordinated through your institution's EHS office.[7] The workflow below illustrates the complete lifecycle from generation to disposal.

G cluster_0 Researcher's Responsibility (In-Lab) cluster_1 EHS & Vendor Responsibility (External) A Waste Generation (e.g., unused reagent, reaction byproduct) B Hazard Assessment (Halogenated Organic Waste) A->B C Select & Pre-Label Waste Container B->C D Segregate Waste (Halogenated Stream) C->D E Transfer Waste in Fume Hood D->E F Securely Cap & Label Container (List all constituents) E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Request Waste Pickup (Contact EHS) G->H I EHS Collects Waste from Laboratory H->I Hand-off J Consolidation at Central Accumulation Area I->J K Manifesting & Transport by Licensed Vendor J->K L Final Disposal (e.g., High-Temperature Incineration) K->L

Caption: Workflow for the compliant disposal of 4-(4-bromophenyl)-1,3-oxazol-2-amine.

Section 6: Decontamination of Labware & Surfaces

Proper decontamination prevents unintentional cross-contamination of future experiments and ensures a safe working environment.

  • Initial Rinse: Rinse all contaminated glassware and equipment three times with a suitable solvent (e.g., acetone, ethanol). The solvent must be compatible with the waste stream.

  • Collect Rinsate: Crucially, this initial rinsate is now considered hazardous waste.[14] It must be collected and added to your designated halogenated organic waste container.

  • Standard Cleaning: After the solvent rinse, the glassware can be cleaned using standard laboratory detergents and water.

  • Surface Decontamination: Wipe down the work surface (fume hood sash, base, etc.) with a cloth dampened with a suitable solvent, followed by a standard soap and water cleaning. Dispose of the cleaning cloths as solid hazardous waste.

Section 7: Empty Container Management

An "empty" container that once held a hazardous chemical is not regular trash.[14]

  • Assessment: This compound is not anticipated to be on the EPA's list of acutely hazardous wastes ("P-list"). Therefore, the container can be decontaminated in the lab.[14]

  • Triple Rinse: Triple-rinse the empty container with a suitable solvent.[14] Each rinse should involve adding a small amount of solvent, capping and shaking the container, and then pouring the rinsate into your halogenated waste stream.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely obliterate or remove the original manufacturer's label.[14]

  • Final Disposal: Write "EMPTY" on the container and dispose of it in the appropriate receptacle for clean lab glass or plastic, in accordance with your institution's policies.[14]

By adhering to these procedures, you ensure that your work is not only scientifically sound but also conducted with the highest standards of safety and environmental responsibility.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • University of Missouri-St. Louis. (n.d.). Chemical Waste Disposal Guidelines.
  • Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
  • Acros Organics. (2025, December 19). Safety Data Sheet for 4-Bromobiphenyl. Fisher Scientific.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • TCI Chemicals. (2025, March 12). Safety Data Sheet for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.
  • TCI Chemicals. (2025, October 27). Safety Data Sheet for 2-Amino-4-(4-bromophenyl)thiazole.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile.
  • Echemi. (n.d.). 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol Safety Data Sheets.
  • Enamine. (n.d.). Safety Data Sheet for N-(4-bromophenyl)-3-oxobutanamide.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet for 5-(2-Bromophenyl)-1,3-oxazole.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Bromophenyl)-1,3-oxazolidin-2-one. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. PubChem Compound Database.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine.
  • Key Organics. (2017, December 1). Safety Data Sheet for 2-(2-bromophenyl)-1,3-benzoxazol-5-amine.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.775 - Brominated aromatic compound (generic name).
  • University of Pittsburgh Environmental Health and Safety. (n.d.). Empty Container Disposal Guidelines.

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling 4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE

As a Senior Application Scientist, my primary objective extends beyond simply providing a product; it is to ensure your success and safety in the laboratory. This guide offers a comprehensive, scientifically-grounded fra...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond simply providing a product; it is to ensure your success and safety in the laboratory. This guide offers a comprehensive, scientifically-grounded framework for the safe handling of 4-(4-bromophenyl)-1,3-oxazol-2-amine. We will delve into not just what personal protective equipment (PPE) to use, but why each component is critical, based on the compound's specific chemical characteristics. This procedural guide is designed to be a self-validating system, empowering you to work with confidence and precision.

Hazard Analysis: A Structurally-Informed Risk Assessment

  • Aromatic Amine Moiety: This is the primary driver of toxicological concern. Aromatic amines as a class can present significant health hazards, including potential toxicity and carcinogenicity, and are often readily absorbed through the skin.[1][2] Exposure should be limited to the lowest feasible concentration.[2]

  • Bromophenyl Group (Halogenated Organic): This group classifies the compound as a halogenated organic liquid.[3] While many such solvents are non-flammable, they require specific waste disposal procedures to prevent environmental contamination.[4] The presence of bromine also necessitates caution, as it can be corrosive to tissues.[5]

  • Oxazole Ring: The oxazole ring system can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[6]

Based on these structural features, the compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][8]

Essential Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE strategy is non-negotiable to minimize all potential routes of exposure—dermal, ocular, and respiratory. When handling amines, it is recommended to wear appropriate PPE, including gloves, goggles, and protective clothing.[9]

Protection Type Recommended Equipment Specification & Rationale
Eye & Face Chemical Safety Goggles & Full-Face ShieldMust be ANSI Z87.1 compliant.[1] Provides robust protection against splashes and any fine powders from getting into the eyes.[10] A face shield offers a secondary layer of protection for the entire face.
Hand Chemical-Resistant Gloves (Double Gloving Recommended)Nitrile or neoprene gloves are suitable. Aromatic amines can permeate glove materials at varying rates.[1][11] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected.
Body Chemical-Resistant Lab Coat or Apron over Full-Coverage ClothingProvides a barrier against accidental spills and contact with the skin.[1] Long-sleeved garments and closed-toe shoes are mandatory.
Respiratory NIOSH-Approved Respirator with Organic Vapor CartridgesRequired when handling the solid compound outside of a certified chemical fume hood, during spill cleanup, or whenever aerosolization is possible.[1][12]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential protocol is paramount for minimizing exposure risk. All handling of this compound must be conducted in a properly functioning chemical fume hood to control airborne hazards.[1]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Designate Work Area (Fume Hood) B Assemble All Materials (Chemical, Glassware, etc.) A->B C Verify Spill Kit is Accessible B->C D Don Full PPE (Gloves, Goggles, Coat) C->D Proceed to Handling E Weigh/Transfer Compound INSIDE Fume Hood D->E F Securely Cap All Containers E->F G Decontaminate Work Surface F->G Proceed to Cleanup H Segregate Halogenated Waste G->H I Doff PPE in Correct Order H->I J Wash Hands Thoroughly I->J

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE
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Reactant of Route 2
4-(4-BROMOPHENYL)-1,3-OXAZOL-2-AMINE
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